molecular formula C18H19ClN2O11S B14116302 Furosemide Acyl-beta-D-glucuronide

Furosemide Acyl-beta-D-glucuronide

Cat. No.: B14116302
M. Wt: 506.9 g/mol
InChI Key: RNVHHPUYELVHRE-BAYNORDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furosemide Acyl-beta-D-glucuronide is a useful research compound. Its molecular formula is C18H19ClN2O11S and its molecular weight is 506.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furosemide Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furosemide Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19ClN2O11S

Molecular Weight

506.9 g/mol

IUPAC Name

(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1

InChI Key

RNVHHPUYELVHRE-BAYNORDSSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Furosemide Acyl-β-D-glucuronide Formation via UGT Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furosemide, a potent loop diuretic, undergoes significant metabolism via glucuronidation to form furosemide acyl-β-D-glucuronide (FG). This metabolic pathway, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, is a critical determinant of furosemide's clearance and can have significant toxicological implications. This technical guide provides a comprehensive overview of the enzymatic formation of FG, the specific UGT isoforms involved, the inherent chemical instability of the acyl glucuronide conjugate, and the subsequent non-enzymatic reactions of acyl migration and covalent protein binding. Detailed in-vitro experimental protocols for characterizing this metabolic pathway are provided for researchers in drug development and pharmacology.

Introduction: Furosemide Metabolism and the Significance of Glucuronidation

Furosemide is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its therapeutic effect is achieved through the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Henle loop. While a substantial portion of a furosemide dose is excreted unchanged in the urine, a significant fraction, approximately 50%, undergoes metabolism, with glucuronidation being a major pathway.[1] The primary metabolite formed is furosemide acyl-β-D-glucuronide (FG), a conjugate at the drug's carboxylic acid group.[2]

The formation of acyl glucuronides is a common metabolic route for drugs containing carboxylic acid moieties.[3] While generally considered a detoxification pathway that facilitates excretion, acyl glucuronides are chemically reactive esters.[4][5] This reactivity can lead to a cascade of non-enzymatic reactions, including intramolecular rearrangement (acyl migration) and covalent binding to macromolecules such as proteins.[4][6] These subsequent reactions can have significant toxicological consequences, potentially leading to adverse drug reactions.[4][7] Therefore, a thorough understanding of FG formation and its subsequent fate is paramount for a complete safety and efficacy profile of furosemide.

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs) in Furosemide Glucuronidation

The conjugation of glucuronic acid to furosemide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This bi-substrate reaction utilizes UDP-glucuronic acid (UDPGA) as a high-energy sugar donor.[8]

Key UGT Isoforms Involved

In vitro studies utilizing human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and recombinant UGT enzymes have identified several isoforms capable of metabolizing furosemide.[9][10] The primary enzyme responsible for furosemide glucuronidation is UGT1A9 .[9][10][11] UGT1A9 is highly expressed in both the liver and the kidneys, the two principal sites of furosemide glucuronidation.[10][12]

While UGT1A9 plays a predominant role, other UGT isoforms also contribute to FG formation, albeit to a lesser extent. These include:

  • UGT1A1 : This isoform shows activity towards furosemide and may play a more significant role in the liver.[9][10] Genetic polymorphisms in UGT1A1 have been investigated for their potential impact on furosemide resistance in heart failure patients.[13]

  • Other UGTs : UGT1A3, UGT1A6, UGT1A7, UGT1A10, and UGT2B7 have also demonstrated the ability to metabolize furosemide in vitro.[9][10]

The relative contribution of these isoforms can vary depending on the tissue and individual genetic variations.[14]

Tissue-Specific Glucuronidation: Liver vs. Kidney

Furosemide glucuronidation occurs in both the liver and the kidneys.[9][12] In fact, evidence suggests that the kidney is a major site of this metabolic process.[10][15] Studies with human kidney cortical and medullary microsomes have demonstrated efficient formation of FG.[10] This renal metabolism is significant as it contributes to the local concentration of the potentially reactive FG within the kidney, an organ susceptible to drug-induced toxicity.

The following diagram illustrates the enzymatic formation of furosemide acyl-β-D-glucuronide.

Furosemide_Glucuronidation cluster_reactants Reactants cluster_products Products Furosemide Furosemide (Aglycone) UGT UGT Enzymes (predominantly UGT1A9) Furosemide->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT FG Furosemide Acyl-β-D-glucuronide (FG) UGT->FG Glucuronidation UDP UDP UGT->UDP

Caption: Enzymatic formation of furosemide acyl-β-D-glucuronide.

Chemical Instability and Reactivity of Furosemide Acyl Glucuronide

Once formed, the 1-O-acyl-β-D-glucuronide of furosemide is a chemically unstable ester.[4][16] It can undergo several non-enzymatic reactions, primarily hydrolysis and intramolecular acyl migration.

pH-Dependent Stability

The stability of FG is highly dependent on pH.[16] It is relatively stable in acidic conditions (maximum stability around pH 3.2) but becomes increasingly unstable in neutral to alkaline solutions.[16] At physiological pH (7.4) and 37°C, the half-life of FG is approximately 4.4 hours.[16] This inherent instability is a critical factor to consider during in vitro experiments and the handling of biological samples for analysis.[17]

Acyl Migration: A Non-Enzymatic Rearrangement

Under neutral to alkaline conditions (above pH 3.7), the acyl group of FG can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the C2, C3, and C4 positions.[6][16] This intramolecular rearrangement results in the formation of positional isomers of FG that are resistant to hydrolysis by β-glucuronidase.[2][16] Acyl migration is a significant pathway for acyl glucuronides and is thought to be a key step leading to the formation of protein adducts.[6]

The following diagram depicts the process of acyl migration.

Acyl_Migration FG_1_beta Furosemide-1-O-β-acyl-glucuronide (Metabolically formed) FG_isomers Positional Isomers (2-O, 3-O, 4-O-acyl) FG_1_beta->FG_isomers Acyl Migration (pH > 3.7) Hydrolysis_Products Furosemide + Glucuronic Acid FG_1_beta->Hydrolysis_Products Hydrolysis FG_isomers->FG_1_beta Reversible Protein_Adducts Covalent Protein Adducts FG_isomers->Protein_Adducts Glycation/Transacylation

Caption: Acyl migration of furosemide glucuronide.

Covalent Binding to Proteins

The chemical reactivity of FG and its isomers can lead to the formation of covalent bonds with nucleophilic sites on proteins, particularly albumin.[6][15] This can occur through two primary mechanisms:

  • Transacylation : The acyl group is directly transferred to a nucleophilic amino acid residue on the protein.[6]

  • Glycation : Following acyl migration, the rearranged isomers can form protein adducts through a process initiated by glycation.[6]

Covalent binding of furosemide to proteins has been demonstrated in vitro and can be enhanced under certain conditions.[15][18] This irreversible binding can alter protein structure and function, potentially triggering immune responses and contributing to drug toxicity.[4]

In Vitro Characterization of Furosemide Glucuronidation: Experimental Protocols

The following protocols provide a framework for the in vitro investigation of furosemide glucuronidation.

Determination of Kinetic Parameters in Human Liver and Kidney Microsomes

This experiment aims to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for FG formation.

Materials:

  • Human Liver Microsomes (HLM) and Human Kidney Cortical Microsomes (HKCM)

  • Furosemide

  • UDP-glucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system for analysis[19][20]

Procedure:

  • Prepare a stock solution of furosemide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and HLM or HKCM.

  • Add varying concentrations of furosemide to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of UDPGA.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of FG using a validated LC-MS/MS method.[19][21]

  • Plot the rate of FG formation against the furosemide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Tissue Source Mean Km (µM) Reference
Human Liver Microsomes (HLM)988 ± 271[10]
Human Kidney Cortical Microsomes (HKCM)704 ± 278[10]
Human Kidney Medullary Microsomes (HKMM)386 ± 68[10]
Reaction Phenotyping with Recombinant UGT Enzymes

This experiment identifies the specific UGT isoforms responsible for furosemide glucuronidation.

Materials:

  • A panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, etc.) expressed in a suitable system (e.g., insect cells).

  • Furosemide

  • UDPGA

  • Appropriate buffer system for each UGT isoform.

  • LC-MS/MS system

Procedure:

  • Follow a similar incubation procedure as described in section 4.1, replacing the microsomes with individual recombinant UGT enzymes.

  • Incubate furosemide with each UGT isoform in the presence of UDPGA.

  • Measure the formation of FG for each reaction.

  • The UGT isoforms that produce the highest levels of FG are identified as the primary contributors to furosemide glucuronidation.

Assessment of Furosemide Acyl Glucuronide Stability and Acyl Migration

This experiment evaluates the stability of biosynthesized FG and the formation of its isomers.

Materials:

  • Biosynthesized furosemide acyl glucuronide (can be generated using the protocol in 4.1 on a larger scale and purified).

  • Buffer solutions at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • β-glucuronidase

  • HPLC system with UV or fluorescence detection.[16][22]

Procedure:

  • Incubate the purified FG in buffer solutions of different pH at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze one portion of the aliquot directly by HPLC to quantify the remaining FG and the formation of its isomers.

  • Treat another portion of the aliquot with β-glucuronidase to hydrolyze any remaining FG. Analyze this sample by HPLC to quantify the amount of furosemide released, which corresponds to the concentration of the parent 1-O-acyl glucuronide.

  • The difference in the total amount of furosemide-related compounds before and after β-glucuronidase treatment represents the concentration of the β-glucuronidase-resistant isomers.

  • Plot the concentration of FG and its isomers over time to determine the rate of degradation and migration at different pH values.

The following diagram outlines the experimental workflow for studying furosemide glucuronidation.

Experimental_Workflow cluster_kinetics Kinetic Analysis cluster_phenotyping Reaction Phenotyping cluster_stability Stability and Migration Microsomes Incubate Furosemide with Liver/Kidney Microsomes + UDPGA Analysis_Kinetics LC-MS/MS Analysis of FG Microsomes->Analysis_Kinetics Michaelis_Menten Determine Km and Vmax Analysis_Kinetics->Michaelis_Menten Recombinant_UGTs Incubate Furosemide with Recombinant UGTs + UDPGA Analysis_Phenotyping LC-MS/MS Analysis of FG Recombinant_UGTs->Analysis_Phenotyping Identify_Isoforms Identify Key UGT Isoforms Analysis_Phenotyping->Identify_Isoforms Incubate_FG Incubate Purified FG at various pH HPLC_Analysis HPLC Analysis of FG and Isomers (with and without β-glucuronidase) Incubate_FG->HPLC_Analysis Determine_Stability Determine Half-life and Migration Rates HPLC_Analysis->Determine_Stability

Caption: Experimental workflow for in vitro furosemide glucuronidation studies.

Clinical and Toxicological Implications

The formation of a reactive acyl glucuronide metabolite has several clinical implications for furosemide therapy.

  • Drug-Drug Interactions : Co-administration of drugs that inhibit or induce UGT1A9 or UGT1A1 could alter the clearance of furosemide, affecting its efficacy and safety profile.

  • Toxicity : The covalent binding of FG to proteins in the liver and kidneys could contribute to the rare instances of hepatotoxicity and nephrotoxicity associated with furosemide.[15]

  • Pharmacokinetic Variability : Genetic polymorphisms in UGT enzymes can lead to inter-individual differences in furosemide metabolism, potentially affecting drug response.[13][14]

  • Analytical Challenges : The instability of FG necessitates careful sample handling (e.g., immediate cooling and acidification) to ensure accurate quantification in pharmacokinetic studies.[17]

Conclusion

The glucuronidation of furosemide to its acyl-β-D-glucuronide is a complex process with significant enzymatic and chemical facets. Primarily mediated by UGT1A9 in both the liver and kidneys, this metabolic pathway leads to the formation of a reactive metabolite. The inherent chemical instability of furosemide acyl glucuronide, characterized by pH-dependent hydrolysis and acyl migration, is a critical factor that can lead to covalent binding with proteins. A thorough understanding of this mechanism, facilitated by the in vitro methodologies outlined in this guide, is essential for a comprehensive assessment of furosemide's disposition, drug-drug interaction potential, and overall safety profile. For drug development professionals, early characterization of acyl glucuronide formation and reactivity for any new chemical entity containing a carboxylic acid is a crucial step in risk assessment.

References

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Smith, P. C., & Benet, L. Z. (1988). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. PubMed. Retrieved March 7, 2026, from [Link]

  • Furosemide (Frusemide). (n.d.). NCBI. Retrieved March 7, 2026, from [Link]

  • Ellison, D. H. (2019). Everything we always wanted to know about furosemide but were afraid to ask. Clinical Journal of the American Society of Nephrology, 14(9), 1383-1385.
  • Uetake, T., et al. (1995). Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin. PMC. Retrieved March 7, 2026, from [Link]

  • Sora, D. I., et al. (2006). An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • furosemide. (n.d.). ClinPGx. Retrieved March 7, 2026, from [Link]

  • McLean, A. E., & Armstrong, G. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Acyl glucuronide drug metabolites: toxicological and analytical implications. (n.d.). ClinPGx. Retrieved March 7, 2026, from [Link]

  • Takanohashi, Y., et al. (2001). Kinetics of Intramolecular Acyl Migration of 1β-O-Acyl Glucuronides of (R)- and (S)-2-Phenylpropionic Acids. J-Stage. Retrieved March 7, 2026, from [Link]

  • Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. ResearchGate. Retrieved March 7, 2026, from [Link]_

  • Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. Retrieved March 7, 2026, from [Link]

  • Kerdpin, O., et al. (2008). In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway. PubMed. Retrieved March 7, 2026, from [Link]

  • Genetic polymorphisms in the glucuronosyltransferases 1A1, 1A8 and 1A9 in relation to pharmacokinetics of furosemide. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Il-6 and UGT1A1 variations may related to furosemide resistance in heart failure patients. (2023). PubMed. Retrieved March 7, 2026, from [Link]

  • Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. (2026). PMC. Retrieved March 7, 2026, from [Link]

  • Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. Retrieved March 7, 2026, from [Link]

  • Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Human UDP-Glucuronosyltransferase 2B4 and 2B7 Are Responsible for Naftopidil Glucuronidation in Vitro. (2018). Frontiers. Retrieved March 7, 2026, from [Link]

  • Role of binding in distribution of furosemide: where is nonrenal clearance?. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • The Binding of Furosemide to Serum Proteins in Elderly Patients: Displacing Effect of Phenprocoumon. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • Smith, P. C., et al. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. PubMed. Retrieved March 7, 2026, from [Link]

  • Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • UGT1A1 Mediated Drug Interactions and its Clinical Relevance. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Binding of furosemide to plasma and albumin of different speeies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. (n.d.). Sci-Hub. Retrieved March 7, 2026, from [Link]

  • Vree, T. B., et al. (1993). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. PubMed. Retrieved March 7, 2026, from [Link]

  • Drug Acyl Glucuronides: Reactivity and Analytical Implication. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Using Combined Experimental and In Silico Approaches. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. (n.d.). Radboud Repository. Retrieved March 7, 2026, from [Link]

  • Furosemide glucuronide. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved March 7, 2026, from [Link]

  • In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: Pitfalls and promises. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. (2014). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Mechanism of the glucuronidation reaction catalyzed by... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Glucuronidation in humans. (n.d.). Clinica Chimica Acta. Retrieved March 7, 2026, from [Link]

  • Pediatric Development of Glucuronidation: The Ontogeny of Hepatic UGT1A4. (2007). DOI. Retrieved March 7, 2026, from [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Metabolic Pathways of Furosemide Glucuronidation in Human Liver Microsomes: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Furosemide is a potent loop diuretic widely utilized in clinical practice. While historically recognized for its renal clearance, extensive pharmacokinetic profiling reveals that up to 50% of its elimination is driven by phase II metabolism—specifically, acyl-glucuronidation. For drug development professionals evaluating drug-drug interactions (DDIs) and interindividual variability, establishing a robust in vitro model using human liver microsomes (HLM) is critical.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we dissect the causality behind the atypical enzyme kinetics of furosemide, detail the specific UDP-glucuronosyltransferase (UGT) isoforms involved, and provide a self-validating experimental framework for HLM assays.

Mechanistic Pathway & Isoform Specificity

Furosemide undergoes phase II conjugation to form furosemide 1-O-acyl-glucuronide (FSMG) . Unlike stable phenolic glucuronides, acyl-glucuronides possess electrophilic properties that can theoretically bind to proteins; however, FSMG remains relatively stable under physiological conditions, serving primarily as a detoxification and clearance mechanism.

In vitro characterizations utilizing recombinant enzymes and human tissue fractions have pinpointed the exact UGT isoforms responsible for this biotransformation:

  • UGT1A9: This is the predominant enzyme driving furosemide glucuronidation. It is highly expressed in both the liver and the kidney, accounting for approximately 75% of the total metabolic conversion in adults 1[1].

  • UGT1A1: Acting as a secondary hepatic contributor, UGT1A1 accounts for the remaining ~25% of the glucuronidation activity 2[2].

Pathway FSM Furosemide (FSM) UGT1A9 UGT1A9 (Primary Hepatic/Renal) FSM->UGT1A9 High Affinity UGT1A1 UGT1A1 (Secondary Hepatic) FSM->UGT1A1 Moderate Affinity UDPGA UDP-Glucuronic Acid (Cosubstrate) UDPGA->UGT1A9 UDPGA->UGT1A1 FSMG Furosemide 1-O-acyl-glucuronide UGT1A9->FSMG Glucuronidation UGT1A1->FSMG Glucuronidation

Furosemide glucuronidation pathway mediated by UGT1A9 and UGT1A1.

Enzyme Kinetics: The Shift to Sigmoidal Models

A frequent point of failure in UGT kinetic profiling is the assumption that all reactions follow standard Michaelis-Menten kinetics. High-resolution kinetic analyses reveal that furosemide acyl-glucuronidation in HLM exhibits sigmoidal kinetics , which must be modeled using the Hill equation 3[3].

The Causality of Atypical Kinetics: UGT enzymes, particularly UGT1A9, function as oligomeric complexes within the endoplasmic reticulum (ER) membrane. The binding of a furosemide molecule to one subunit induces a conformational change that increases the binding affinity or catalytic efficiency of adjacent subunits. This homotropic allosteric behavior results in a Hill coefficient (


) greater than 1. Forcing this data into a Michaelis-Menten model artificially inflates the 

and leads to inaccurate intrinsic clearance (

) predictions.
Quantitative Kinetic Parameters in HLM

The table below summarizes the kinetic parameters derived from both sigmoidal and historical Michaelis-Menten models for comparison.

Kinetic ParameterValueKinetic ModelBiological Significance

681 μMHill Equation (Sigmoidal)True substrate concentration at half-maximal velocity.

576 pmol/min/mgHill Equation (Sigmoidal)Maximum rate of FSMG formation.
Hill Coefficient (

)
1.30Hill Equation (Sigmoidal)Indicates positive cooperative binding (

).

0.50 μL/min/mgHill Equation (Sigmoidal)Maximum intrinsic clearance in human liver microsomes.
Apparent

988 ± 271 μMMichaelis-MentenHistorical artifact due to unmodeled allostery.

Experimental Methodology: Self-Validating HLM Protocol

To accurately measure FSMG formation, the assay must overcome "UGT latency." UGT active sites face the lumen of the ER. Because the cosubstrate, UDP-glucuronic acid (UDPGA), is highly polar, it cannot passively diffuse across intact microsomal membranes.

Workflow Prep 1. HLM Activation Alamethicin pore formation Mix 2. Master Mix Assembly Tris-HCl, MgCl2, Furosemide Prep->Mix Incubate 3. Pre-incubation 37°C for 5 mins Mix->Incubate Start 4. Reaction Initiation Add UDPGA (Cosubstrate) Incubate->Start Stop 5. Termination Add Cold Acetonitrile Start->Stop Centrifuge 6. Centrifugation 12,000g for 5 mins Stop->Centrifuge Analyze 7. LC-MS/MS Analysis Quantify FSMG Centrifuge->Analyze

Step-by-step workflow for in vitro HLM glucuronidation assay.

Step-by-Step Protocol
  • Microsome Activation (Overcoming Latency): Incubate pooled HLM (final assay concentration of 0.5 mg/mL) with the pore-forming peptide alamethicin (50 μg/mg microsomal protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the ER membrane, granting UDPGA unrestricted access to the luminal UGT active sites without denaturing the enzymes (a common artifact when using harsh detergents like Triton X-100).

  • Master Mix Assembly: In a 100 mM Tris-HCl buffer (pH 7.4), combine the activated HLM, 5 mM

    
    , and varying concentrations of furosemide (e.g., 50 μM to 5 mM).
    Causality:
    
    
    
    is an essential divalent cation cofactor that neutralizes the negative charge of UDPGA, facilitating its binding to the UGT active site.
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation (Self-Validation Step): Initiate the reaction by adding 5 mM UDPGA. Self-Validation: Always run a parallel negative control where UDPGA is replaced with an equal volume of buffer. This proves that any detected metabolite is strictly a product of UGT conjugation and not an artifact of CYP450 oxidation or background interference.

  • Termination: After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Causality: Acetonitrile rapidly denatures the UGT enzymes, halting the reaction instantly. Furthermore, the cold temperature and organic environment stabilize the potentially labile acyl-glucuronide against spontaneous hydrolysis.

  • Centrifugation & Analysis: Vortex the samples and centrifuge at 12,000g for 5 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to analytical vials for LC-MS/MS quantification. Note: Maintain the autosampler at 4°C and use a slightly acidic mobile phase (0.1% formic acid) to prevent acyl migration of the FSMG.

References

  • Source: National Institutes of Health (NIH)
  • In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway Source: PubMed / NIH URL
  • Developmental Expression of Drug Transporters and Conjugating Enzymes in Human Liver Source: Clinical Pharmacology & Therapeutics / Ovid URL

Sources

Pharmacokinetics and Renal Clearance of Furosemide Glucuronide Conjugates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furosemide is a potent loop diuretic that exerts its primary pharmacodynamic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) at the thick ascending limb of the loop of Henle[1]. While its clinical utility in managing edema and hypertension is well established, furosemide presents a highly complex pharmacokinetic profile driven by a dual-pathway elimination mechanism. Approximately 50% of an administered dose is excreted unchanged in the urine, while the remaining 50% undergoes biotransformation, primarily via phase II glucuronidation to form furosemide 1-O-acyl glucuronide (FSMG)[1][2].

Understanding the specific enzymes (UGT1A9/UGT1A1) and transporters (OAT1/OAT3/MRP4) governing FSMG formation and clearance is critical for drug development professionals. This knowledge is essential for predicting drug-drug interactions (DDIs), adjusting dosages in patients with renal impairment, and utilizing furosemide as an in vivo clinical probe for renal transporter activity[3].

Glucuronidation Kinetics: The Role of UGT1A9 and UGT1A1

Unlike the majority of xenobiotics that are primarily metabolized in the hepatic system, furosemide undergoes significant intra-renal metabolism. In vitro assays utilizing human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and human kidney medullary microsomes (HKMM) have demonstrated that the kidney is a primary organ responsible for FSMG formation[4].

Screening of recombinant uridine diphosphate-glucuronosyltransferase (UGT) enzymes reveals that while multiple isoforms (UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and 2B7) possess the capacity to metabolize furosemide, UGT1A9 is the predominant catalyst[1][4]. UGT1A1 also provides a meaningful contribution, particularly within hepatic tissue[4]. The robust capacity of both HKCM and HKMM to generate FSMG underscores the kidney's dual role as both an excretory organ and a primary site of localized furosemide detoxification[4].

Renal Clearance Mechanisms: Transporter-Mediated Secretion

Because furosemide exhibits exceptionally high plasma protein binding (91–99% bound to serum albumin), it cannot be efficiently cleared via passive glomerular filtration[1][5]. Instead, the renal clearance of both unchanged furosemide and its glucuronide conjugate relies heavily on active tubular secretion.

  • Basolateral Uptake: Furosemide is actively transported from the peritubular capillaries into the proximal tubule cells via the Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8)[1][3].

  • Apical Efflux: Once inside the proximal tubule, unchanged furosemide and the newly synthesized FSMG (generated via intracellular UGT1A9) are pumped into the tubular lumen. This efflux is mediated by ATP-binding cassette transporters, primarily Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4)[1]. Preclinical models demonstrate that furosemide clearance is significantly reduced in Mrp4 knockout mice, validating its role in apical secretion[1].

G Blood Bloodstream (Protein-Bound Furosemide) OAT Basolateral Uptake OAT1 / OAT3 Blood->OAT Free Drug Cell_Furo Proximal Tubule Cell (Unchanged Furosemide) OAT->Cell_Furo Active Transport UGT Intracellular Metabolism UGT1A9 / UGT1A1 Cell_Furo->UGT Biotransformation MRP4 Apical Efflux MRP4 (ABCC4) Cell_Furo->MRP4 Unchanged Secretion Cell_FSMG Proximal Tubule Cell (Furosemide Glucuronide) UGT->Cell_FSMG Glucuronidation Cell_FSMG->MRP4 Metabolite Secretion Urine Tubular Lumen / Urine (Excretion) MRP4->Urine Excretion

Caption: Cellular mechanisms of furosemide uptake, glucuronidation, and apical efflux in the kidney.

Quantitative Pharmacokinetic Parameters

To facilitate pharmacokinetic modeling and clinical trial design, the following table synthesizes key quantitative parameters associated with furosemide and its glucuronide conjugate.

Pharmacokinetic ParameterValue / RangeExperimental Context & Source
Total Plasma Clearance ~162 mL/minHealthy subjects, IV administration
Renal Clearance ~117 mL/minHealthy subjects, IV administration (approx. 72% of total clearance)
Volume of Distribution (

)
~8.3 LSteady-state calculation, IV administration
OAT-Mediated Secretion Clearance ~6.7 L/hPregnant women, baseline in vivo probe study[6]
FSMG Formation Clearance ~2.3 L/hPregnant women, baseline in vivo probe study[6]
Plasma Protein Binding 91 - 99%Bound primarily to serum albumin, limiting passive filtration[1][5]

Experimental Methodologies for Clearance and Metabolism Studies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard workflows for assessing furosemide glucuronidation in vitro and OAT-mediated clearance in vivo.

In Vitro Protocol: Microsomal Glucuronidation Assay

Objective: Determine the intrinsic clearance (


) of furosemide via UGT1A9/1A1.
Self-Validating Design:  This protocol includes parallel negative control incubations lacking the cofactor UDP-glucuronic acid (UDPGA) to confirm that metabolite formation is strictly UGT-dependent and not an artifact of chemical degradation.
  • Tissue Preparation & Activation: Suspend Human Kidney Cortical Microsomes (HKCM) or Human Liver Microsomes (HLM) in a physiological buffer (e.g., Tris-HCl, pH 7.4).

    • Causality: Microsomal UGTs reside within the luminal side of the endoplasmic reticulum. To overcome this latency and allow substrate access, the pore-forming peptide alamethicin is added to permeabilize the vesicular membrane.

  • Incubation: Pre-incubate the microsomal mixture with furosemide (substrate) at 37°C. Initiate the reaction by adding UDPGA.

    • Causality: Pre-incubation ensures thermal equilibrium, while UDPGA acts as the essential glucuronic acid donor for the UGT-mediated conjugation.

  • Reaction Termination: At specific time intervals, extract aliquots and immediately mix with ice-cold methanol or acetonitrile.

    • Causality: The organic solvent rapidly precipitates microsomal proteins, instantly quenching enzymatic activity to provide precise, artifact-free time-course data.

  • LC-MS/MS Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using LC-MS/MS to quantify FSMG formation.

    • Causality: LC-MS/MS provides the high specificity required to distinguish FSMG from the parent drug and other potential isobaric interferences[7].

G Prep 1. Tissue Preparation (HLM / HKCM) Incubate 2. Incubation (Substrate + UDPGA + Alamethicin) Prep->Incubate Protein Standardization Terminate 3. Reaction Termination (Ice-cold Methanol / Acetonitrile) Incubate->Terminate Time-course Sampling Analyze 4. LC-MS/MS Analysis (Quantify FSMG Formation) Terminate->Analyze Protein Precipitation & Centrifugation Model 5. Kinetic Modeling (Determine Vmax & Km) Analyze->Model Data Extraction

Caption: Step-by-step workflow for in vitro microsomal glucuronidation assays using LC-MS/MS.

In Vivo Protocol: Clinical Pharmacokinetic Probe Study

Objective: Evaluate in vivo OAT1/3 activity using furosemide as a clinical probe[3]. Self-Validating Design: Employs a crossover design with and without an OAT inhibitor (e.g., probenecid) to isolate the specific contribution of active tubular secretion from passive glomerular filtration[8].

  • Dosing & Standardization: Administer a single oral or intravenous dose of furosemide (e.g., 40 mg) to fasting subjects.

    • Causality: Fasting eliminates food-effect variables on gastrointestinal absorption, ensuring that variations in plasma concentration are directly attributable to systemic clearance mechanisms.

  • Serial Sampling: Collect blood and urine samples at predetermined intervals over 24 hours.

    • Causality: Simultaneous plasma and urine collection is mandatory to calculate renal clearance (

      
      ) and distinguish it from total systemic clearance.
      
  • Quantification via LC-MS/MS: Spike samples with deuterated furosemide (internal standard) prior to extraction.

    • Causality: The stable isotope internal standard corrects for matrix effects, ion suppression, and extraction losses during LC-MS/MS, ensuring absolute quantitative accuracy[8].

  • Pharmacokinetic Modeling: Calculate secretion clearance (

    
    ) by subtracting the filtration clearance (fraction unbound 
    
    
    
    glomerular filtration rate) from the total renal clearance.
    • Causality: This mathematical isolation ensures that the final metric strictly reflects OAT1/3 transporter activity[6].

Clinical Implications: Inflammation and DDIs

The clearance of furosemide and the formation of FSMG are highly susceptible to physiological disruptions. For instance, acute inflammation (such as acute pyelonephritis) significantly downregulates the in vivo activity of both OAT1/3 and UGT1A9/1A1. Clinical studies have demonstrated a ~40% reduction in OAT-mediated secretion clearance and a ~54% reduction in FSMG formation clearance during active inflammation, likely driven by elevated plasma cytokines (e.g., IL-6, TNF-α)[6]. This necessitates careful therapeutic monitoring of OAT substrates during severe inflammatory states. Furthermore, the heavy reliance on UGT1A9 and OAT1/3 makes furosemide highly susceptible to drug-drug interactions with specific UGT inhibitors or OAT competitors like probenecid[4][8].

References

  • clinPGx: Pharmacokinetics – clinpgx.org.
  • In vitro characterisation of human renal and hepatic frusemide glucuronidation and identification of the UDP-glucuronosyltransferase enzymes involved in this pathway – PubMed.
  • Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans – PubMed.
  • Review on Furosemide – Research Journal of Pharmacology and Pharmacodynamics.
  • Pharmacokinetics of furosemide in man after intravenous and oral administration. Application of moment analysis – uoa.gr.
  • Lack of Modulation of In Vivo Activity of Organic Anion Transporters 1 and 3 in Pregnancy Using Furosemide as a Probe – PMC.
  • Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms – PubMed.
  • The Impact of Inflammation on the In Vivo Activity of the Renal Transporters OAT1/3 in Pregnant Women Diagnosed with Acute Pyelonephritis – ResearchGate.
  • Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS – Ovid.

Sources

Difference between furosemide acyl-glucuronide and ether glucuronide metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Biochemical and Analytical Divergence: Furosemide Acyl-Glucuronide vs. Ether Glucuronide Metabolites

Executive Summary

Phase II drug metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs) is traditionally viewed as a biological detoxification pathway. However, the exact functional group targeted for glucuronidation dictates the chemical stability, pharmacological activity, and toxicological profile of the resulting metabolite. This technical guide provides a rigorous comparative analysis between highly reactive acyl-glucuronides —using the loop diuretic furosemide as the primary model—and chemically inert ether glucuronides . Because furosemide lacks a functional aliphatic or phenolic hydroxyl group, it exclusively forms an acyl-glucuronide at its carboxylic acid moiety[1],[2]. Understanding the mechanistic divergence between these two metabolite classes is critical for drug development professionals, particularly regarding bioanalytical assay design, protein covalent binding, and drug-induced toxicity[3].

Structural Biochemistry and Reactivity Profiles

The Ester vs. Ether Linkage

Furosemide is metabolized predominantly in the kidneys and liver by UGT1A9 and UGT1A1 to form furosemide 1-O-acyl glucuronide [2]. This conjugation occurs via an ester linkage between the carboxylic acid of furosemide and the C1 anomeric hydroxyl of the glucuronic acid ring.

Conversely, ether glucuronides are formed via an ether linkage to aliphatic or phenolic hydroxyl groups (e.g., the phenolic site of mycophenolic acid[4]). While ether glucuronides are chemically stable and generally represent true detoxification products, acyl-glucuronides are electrophilic and inherently labile[3].

The Acyl Migration Phenomenon

At physiological pH (7.4) or under mildly alkaline conditions, the ester linkage of furosemide 1-O-acyl glucuronide undergoes a spontaneous, base-catalyzed intramolecular rearrangement known as acyl migration [5],[6].

  • Mechanistic Causality: Driven by the nucleophilic attack of adjacent hydroxyl groups on the electrophilic carbonyl carbon of the ester, the acyl group migrates from the 1-O position to the 2-O, 3-O, and 4-O hydroxyl groups of the glucuronic acid ring[6].

  • Ether glucuronides cannot undergo this reaction because the ether bond lacks the necessary electrophilic carbonyl center, rendering them permanently stable in systemic circulation.

Pharmacological and Toxicological Implications

The chemical instability of furosemide acyl-glucuronide yields profound in vivo consequences that ether glucuronides do not share.

Covalent Protein Binding & Toxicity Furosemide and its acyl-glucuronide bind extensively to human serum albumin (HSA)[7]. The acyl-glucuronide irreversibly modifies HSA through two distinct pathways:

  • Transacylation: Direct nucleophilic attack by protein amino groups (e.g., lysine residues) on the ester carbonyl, displacing the glucuronic acid moiety[6].

  • Glycation: The 2-, 3-, and 4-O isomers (formed via acyl migration) can undergo ring-opening to an aldehyde, which reacts with protein amines via Schiff base formation and subsequent Amadori rearrangement[6].

This covalent binding is strongly implicated in furosemide-induced phototoxic blisters and immune-mediated hypersensitivity reactions[7]. Ether glucuronides, lacking this electrophilic reactivity, do not form covalent protein adducts.

Biphasic Elimination Kinetics Furosemide acyl-glucuronide exhibits a unique biphasic elimination profile. While the initial elimination phase is rapid, enterohepatic cycling and subsequent hydrolysis of the acyl-glucuronide back to the parent drug result in a prolonged terminal phase[8],[9]. This slow elimination phase coincides with a pharmacodynamic rebound phase of urine retention[8].

Data Synthesis: Quantitative & Qualitative Comparison

The following table summarizes the critical physiochemical and pharmacokinetic differences between furosemide's acyl-glucuronide and the broader class of ether glucuronides.

ParameterFurosemide Acyl-GlucuronideTypical Ether Glucuronides
Linkage Type 1-O-Acyl (Ester)O-Alkyl / O-Aryl (Ether)
Target Functional Group Carboxylic AcidAliphatic / Phenolic Hydroxyl
Primary UGT Isoforms UGT1A9, UGT1A1[2]Varies (e.g., UGT1A6, UGT2B7)
Ex Vivo Stability (pH 7.4) Highly Labile (Degrades in hours)[5]Highly Stable
Acyl Migration Potential Yes (Forms 2-, 3-, 4-O isomers)[6]None
Protein Covalent Binding Yes (Transacylation & Glycation)[7],[6]None
Elimination t½ (Short Phase) ~1.31 ± 0.60 h[9]Rapid (Typically < 2 h)
Elimination t½ (Long Phase) ~33.2 ± 28.0 h (Enterohepatic cycling)[9]N/A (Monophasic elimination)
Required Analytical pH Strictly Acidic (pH 4.0 - 5.0)[1],[10]Neutral to slightly acidic

Pathway Visualization

FurosemidePathway Furosemide Furosemide (Parent Drug) UGT UGT1A9 / UGT1A1 (Hepatic & Renal Metabolism) Furosemide->UGT Glucuronidation AcylGluc 1-O-Acyl Glucuronide (Reactive Ester Linkage) UGT->AcylGluc Phase II Metabolism Isomers 2-O, 3-O, 4-O Isomers (Acyl Migration) AcylGluc->Isomers pH > 6.0 Hydrolysis Hydrolysis (Regeneration of Parent) AcylGluc->Hydrolysis Alkaline pH / Esterases Adducts Covalent Protein Adducts (HSA Binding / Phototoxicity) AcylGluc->Adducts Transacylation Isomers->Adducts Glycation (Amadori) Hydrolysis->Furosemide Enterohepatic Cycling EtherGluc Ether Glucuronides (Stable - Not Formed by Furosemide) EtherGluc->EtherGluc Excreted Intact

Furosemide acyl-glucuronide degradation, acyl migration, and protein covalent binding pathways.

Self-Validating Analytical Methodology

Quantifying furosemide and its acyl-glucuronide presents a severe bioanalytical challenge. If samples are handled using standard protocols suitable for stable ether glucuronides, the acyl-glucuronide will rapidly hydrolyze ex vivo, artificially inflating the concentration of the parent furosemide and leading to erroneous pharmacokinetic data[3].

Protocol: LC-MS/MS Quantification of Furosemide and its Acyl-Glucuronide

  • Rationale: To arrest acyl migration and hydrolysis, the biological matrix must be immediately acidified and maintained at sub-zero temperatures. The protocol below integrates a self-validating quality control (QC) step to guarantee data integrity.

Step 1: Sample Collection and Quenching Draw whole blood into pre-chilled K2EDTA tubes. Immediately add a predetermined volume of 0.5 M citric acid to drop the blood pH to 4.0–5.0[1],[10]. Centrifuge at 4°C for 10 minutes to separate plasma. Store immediately at -80°C.

Step 2: Acidified Extraction Transfer 50 µL of acidified plasma to a pre-chilled 96-well plate. Perform liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) using a weak anion exchange cartridge.

  • Causality Check: Do not use basic wash steps (e.g., ammonium hydroxide) under any circumstances, as alkaline conditions will instantly degrade the acyl-glucuronide[5].

Step 3: Chromatographic Separation Reconstitute the sample in a highly acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Utilize a gradient LC method maintaining a column compartment temperature of 4°C to 10°C to prevent on-column degradation[11].

Step 4: Self-Validating Quality Control (QC) System To ensure the integrity of the extraction and analytical run, a "Hydrolysis-Check QC" must be integrated into the workflow.

  • Spike blank plasma only with a high concentration of purified Furosemide 1-O-acyl glucuronide.

  • Process this QC alongside the unknown clinical samples.

  • Validation Criteria: Upon LC-MS/MS analysis, monitor the MRM transition for the parent furosemide in this specific QC. If parent furosemide is detected above the lower limit of quantification (LLOQ), it proves that ex vivo hydrolysis occurred during sample preparation. The entire analytical run must be rejected. This creates a closed-loop, self-validating system that guarantees the parent drug concentrations in patient samples are not artifactually inflated.

References

  • Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - researchgate.net - 1[1]

  • Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - nih.gov - 5[5]

  • furosemide - ClinPGx - clinpgx.org - 2[2]

  • Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans - sci-hub.box - 8[8]

  • Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man - ru.nl - 10[10]

  • Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS - ovid.com - 11[11]

  • M van den Biggelaar-Martea's research works - researchgate.net - 9[9]

  • Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications - researchgate.net - 3[3]

  • THREE IMPORTANT MYCOPHENOLIC ACID METABOLITES: EXPEDIENT CHEMICAL SYNTHESES - liverpool.ac.uk - 4[4]

  • Photoinduced covalent binding of frusemide and frusemide glucuronide to human serum albumin - nih.gov - 7[7]

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery - nih.gov - 6[6]

Sources

Methodological & Application

Application Note: Enzymatic Biosynthesis and Stabilization of Furosemide Acyl-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Furosemide is a widely prescribed loop diuretic whose primary route of phase II metabolism is conjugation with glucuronic acid to form furosemide 1-O-acyl glucuronide ()[1]. Unlike stable phenolic or alcoholic glucuronides, acyl glucuronides possess inherent chemical reactivity. They are known to undergo spontaneous, pH-dependent acyl migration to form 2-, 3-, and 4-O-acyl isomers, which are resistant to enzymatic cleavage by β-glucuronidase[1]. Furthermore, these reactive intermediates can covalently bind to endogenous proteins, a mechanism frequently implicated in idiosyncratic drug-induced toxicity ()[2].

This application note details a self-validating, highly controlled protocol for the in vitro enzymatic synthesis of furosemide acyl-glucuronide using Human Liver Microsomes (HLMs).

Mechanistic Rationale & Experimental Causality

To ensure a self-validating system, each step of this protocol is engineered to address specific biochemical hurdles associated with acyl-glucuronide synthesis:

  • Microsomal Permeabilization (Alamethicin): UGT enzymes (specifically UGT1A1 and UGT1A9, which mediate furosemide glucuronidation[3]) are localized on the luminal membrane of the endoplasmic reticulum. Because the highly polar co-substrate, UDP-glucuronic acid (UDPGA), cannot passively diffuse across the microsomal membrane, the pore-forming peptide alamethicin is required to grant UDPGA access to the active site.

  • Divalent Cations (MgCl₂): Magnesium acts as an essential cofactor, neutralizing the negative charges on the UDP moiety and facilitating the nucleophilic attack by the furosemide carboxylic acid group.

  • Acidic Quenching (The Critical Step): Furosemide acyl-glucuronide degrades via first-order kinetics at pH > 6.0[1]. Terminating the reaction with standard neutral organic solvents will result in rapid degradation and isomerization. Therefore, the reaction must be quenched with an acidified solvent (e.g., cold acetonitrile containing 0.1% formic acid) to simultaneously precipitate microsomal proteins and lock the pH below 5.0, preserving the 1-O-acyl structural integrity.

Workflow and Pathway Visualizations

G Furosemide Furosemide (Aglycone) AcylGlucuronide Furosemide 1-O-Acyl Glucuronide (Reactive Metabolite) Furosemide->AcylGlucuronide Glucuronidation UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->AcylGlucuronide Co-substrate UGT UGT1A1 / UGT1A9 (Hepatic Microsomes) UGT->AcylGlucuronide Catalysis Isomers 2-, 3-, 4-O-Acyl Isomers (β-glucuronidase resistant) AcylGlucuronide->Isomers pH > 6.0 Acyl Migration ProteinAdducts Protein Adducts (Toxicity Risk) AcylGlucuronide->ProteinAdducts Covalent Binding Isomers->ProteinAdducts Glycation

Furosemide glucuronidation pathway, pH-dependent acyl migration, and toxicity risks.

Workflow Step1 1. Activation Alamethicin + HLM (On Ice) Step2 2. Equilibration Add Furosemide + MgCl2 (37°C, 3 min) Step1->Step2 Step3 3. Initiation Add UDPGA (37°C, 30 min) Step2->Step3 Step4 4. Acidic Quench Cold ACN + 0.1% FA (Drops pH < 5) Step3->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Step4->Step5

Step-by-step experimental workflow for the enzymatic synthesis of furosemide acyl-glucuronide.

Step-by-Step Protocol: Enzymatic Synthesis

Materials Required:

  • Pooled Human Liver Microsomes (HLMs, 20 mg/mL)

  • Furosemide (Substrate, 10 mM stock in DMSO)

  • UDP-glucuronic acid (UDPGA, 50 mM aqueous stock)

  • Alamethicin (5 mg/mL stock in ethanol)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂, 100 mM stock)

  • Quench Solution: 100% Acetonitrile containing 0.1% Formic Acid (chilled to -20°C)

Methodology:

  • Microsome Permeabilization: In a pre-chilled Eppendorf tube, combine 100 mM phosphate buffer (pH 7.4), 50 µg/mL alamethicin, and 1.0 mg/mL HLMs. Incubate on ice for 15 minutes.

    • Self-Validation Check: Failure to pre-incubate with alamethicin will result in a >80% reduction in

      
       due to UDPGA exclusion from the ER lumen.
      
  • Master Mix Assembly: To the permeabilized microsomes, add MgCl₂ (final concentration 4 mM) and Furosemide (final concentration 500 µM). Ensure the final DMSO concentration remains <1% to prevent non-specific UGT inhibition.

  • Thermal Equilibration: Transfer the reaction mixture to a 37°C shaking water bath and incubate for exactly 3 minutes.

  • Reaction Initiation: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM. The total reaction volume should be 200 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Acidic Termination (Critical): Stop the reaction by adding 200 µL of the ice-cold Quench Solution (Acetonitrile + 0.1% Formic Acid). Vortex immediately for 10 seconds.

    • Causality: The acid drops the pH, preventing the 1-O-acyl glucuronide from isomerizing into β-glucuronidase-resistant forms[1].

  • Protein Precipitation & Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery: Carefully transfer the clear supernatant to an amber HPLC vial (furosemide is highly light-sensitive) for immediate LC-MS/MS analysis.

Quantitative Data Presentation: Kinetic Parameters

Species differences play a massive role in drug glucuronidation. In human liver microsomes, furosemide O-glucuronidation exhibits autoactivation (sigmoidal kinetics best fit to the Hill equation), whereas in mouse liver microsomes, it follows standard Michaelis-Menten kinetics with substrate inhibition ()[4],[5].

ParameterHuman Liver Microsomes (HLM)Wild-Type Mouse MicrosomesHumanized UGT1 Mice (hUGT1)
Kinetic Model Hill Equation (Sigmoidal)Michaelis-Menten (Substrate Inhibition)Hill Equation (Sigmoidal)
S₅₀ / Kₘ (µM) 681 ± 45405 ± 32715 ± 50
Vₘₐₓ (pmol/min/mg) 576 ± 20998 ± 45673 ± 30
Hill Coefficient 1.3N/A1.3
CLₘₐₓ / CLᵢₙₜ (µL/min/mg) 0.502.470.55

Table 1: Summary of kinetic parameters for furosemide acyl-glucuronidation across different species models[4],[5].

References

  • Title: Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Source: Drug Metabolism and Pharmacokinetics URL: [Link]

  • Title: Glucuronidation of drugs in humanized UDP-glucuronosyltransferase 1 mice. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Developmental Expression of Drug Transporters and UGTs. Source: Clinical Pharmacology & Therapeutics URL: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Furosemide Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Diuresis—Understanding the Metabolic Fate of Furosemide

Furosemide, a potent loop diuretic, has been a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as hypertension, for decades.[1][2] Its therapeutic action is primarily executed at the luminal surface of the ascending limb of the loop of Henle.[2] However, the journey of a drug through the body is far more complex than its primary mechanism of action. The process of drug metabolism is a critical determinant of a compound's overall pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[3][4] Understanding the biotransformation of a parent drug into its various metabolites is, therefore, a non-negotiable aspect of modern drug development and clinical pharmacology.

For furosemide, the principal metabolic pathway is Phase II glucuronidation, which forms an acyl glucuronide metabolite (furosemide-1-O-glucuronide).[1][5][6][7] This biotransformation is primarily catalyzed by the UGT1A9 and UGT1A1 enzymes.[6][8] Importantly, this glucuronide is not merely an inactive excretion product; it is an active metabolite that contributes to the overall diuretic effect.[1] Another reported but more controversial metabolite is 4-chloro-5-sulfamoyl-anthranilic acid (CSA), also known as saluamine.[2][9]

The analytical challenge lies in accurately detecting and quantifying these metabolites, particularly the potentially unstable acyl glucuronide, within complex biological matrices like plasma and urine. High-Resolution Mass Spectrometry (HRMS), coupled with liquid chromatography (LC), has emerged as the premier analytical tool for this task.[10] Modern HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide the exceptional mass accuracy and resolving power necessary to distinguish metabolites from endogenous interferences, determine their elemental compositions, and elucidate their structures through fragmentation analysis.[3][11][12][13]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical foundation and field-proven protocols for the robust analysis of furosemide metabolites using LC-HRMS.

Section 1: Theoretical Foundation

The Metabolic Pathway of Furosemide

The biotransformation of furosemide predominantly follows a Phase II conjugation pathway. The carboxylic acid group of furosemide is esterified with glucuronic acid, a process that, while typically increasing water solubility to facilitate excretion, results in a pharmacologically active metabolite in this case.

Furosemide_Metabolism cluster_legend Legend Furosemide Furosemide (C12H11ClN2O5S) m/z 329.0059 (-ve) Furosemide_Glucuronide Furosemide Acyl Glucuronide (C18H19ClN2O11S) m/z 505.0379 (-ve) Furosemide->Furosemide_Glucuronide UGT1A1, UGT1A9 + Glucuronic Acid Parent Parent Drug Metabolite Metabolite

Caption: Metabolic pathway of Furosemide to its active acyl glucuronide metabolite.

Principles of LC-HRMS for Metabolite Identification

The power of HRMS in metabolite identification stems from two core capabilities:

  • High Mass Resolution: The ability to separate ions with very small differences in their mass-to-charge ratios (m/z). This is critical in biological matrices, where a drug metabolite may be isobaric (having the same nominal mass) with an endogenous compound. HRMS can resolve these into two distinct peaks, preventing false positives.[11]

  • High Mass Accuracy: The ability to measure the m/z of an ion to within a few parts-per-million (ppm) of its true theoretical mass. This accuracy is so high that it allows for the confident determination of a molecule's elemental composition, a crucial first step in identifying an unknown metabolite.[3]

A typical metabolite identification workflow involves three stages: data acquisition, data mining, and structure elucidation.[11] Modern HRMS instruments employ sophisticated data acquisition strategies like Data-Dependent Acquisition (DDA) , where the instrument performs a full scan to detect all ions and then automatically triggers MS/MS fragmentation scans on the most intense ions.[14] Alternatively, Data-Independent Acquisition (DIA) fragments all ions within a specified mass range, providing a comprehensive fragmentation map of the entire sample.[14][15]

Section 2: Experimental Design & Protocols

A self-validating protocol requires meticulous attention to each step, from sample handling to data acquisition. The following protocols are designed to be robust and reliable for the analysis of furosemide and its glucuronide metabolite in urine and plasma.

Overall Experimental Workflow

The entire process, from sample receipt to final metabolite identification, follows a structured path designed to ensure data integrity and reproducibility.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma) Spike Spike Internal Standard (e.g., Furosemide-d5) Sample->Spike Extraction Extraction (Dilution, PPT, or SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC UHPLC Separation (Reversed-Phase) Evap->LC MS HRMS Detection (Full Scan) LC->MS MSMS dd-MS2 (Fragmentation) MS->MSMS PeakDetect Peak Picking & Feature Finding MSMS->PeakDetect MetID Metabolite Mining (Mass Defect, etc.) PeakDetect->MetID StructID Structure Elucidation (Accurate Mass, Fragments) MetID->StructID

Caption: A comprehensive workflow for furosemide metabolite analysis.

Protocol 1: Sample Preparation

The choice of sample preparation technique is dictated by the biological matrix. The goal is to remove interfering substances like proteins and salts while efficiently recovering the analytes of interest.

2.2.1 Urine Sample Preparation (Direct Analysis)

Urine is a relatively clean matrix, often amenable to a simple "dilute-and-shoot" approach for direct metabolite analysis.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 50 µL of urine with 450 µL of an internal standard (IS) solution (e.g., 5 ng/mL Furosemide-d5 in 50:50 acetonitrile:water).[16]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Causality Note: This simple dilution minimizes sample manipulation, reducing the risk of analyte degradation (especially for the acyl glucuronide) and improving throughput. The acetonitrile serves to precipitate any minor proteins present.

2.2.2 Plasma Sample Preparation (Solid-Phase Extraction - SPE)

Plasma is a complex matrix requiring more extensive cleanup to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system. SPE provides superior cleanup compared to simple protein precipitation.[17]

  • Thaw frozen plasma samples at room temperature.

  • In a clean tube, add 100 µL of plasma and 100 µL of the IS solution (e.g., 5 ng/mL Furosemide-d5 in water).

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample, which ensures furosemide (pKa ~3.9) is in its neutral form for better retention on the SPE sorbent.

  • Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 methanol:water to remove hydrophilic interferences.

  • Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid. The acid neutralizes the anion exchange sites, releasing the acidic furosemide and its metabolite.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: LC-HRMS Method

The following parameters provide a robust starting point for the separation and detection of furosemide and its metabolites. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Liquid Chromatography
InstrumentUHPLC SystemProvides high-resolution separation and narrow peaks, enhancing sensitivity.
ColumnC18 or Biphenyl, <2 µm particle size (e.g., 100 x 2.1 mm)C18 provides general-purpose hydrophobic retention. Biphenyl columns can offer enhanced retention and selectivity for aromatic compounds like furosemide through pi-pi interactions.[9]
Mobile Phase A0.1% Formic Acid in WaterAcidifier promotes better peak shape and ionization.
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate for 3 minA generic gradient suitable for eluting the parent drug and its more polar metabolite.
Column Temperature40 °CImproves peak shape and reduces viscosity.[9]
Injection Volume5 µL
High-Resolution Mass Spectrometry
InstrumentOrbitrap (e.g., Q Exactive) or Q-TOF Mass SpectrometerCapable of providing high resolution (>60,000) and mass accuracy (<5 ppm).[12][18]
Ionization ModeHeated Electrospray Ionization (H-ESI), Negative ModeThe carboxylic acid on furosemide is readily deprotonated, making negative mode highly sensitive.[16]
Full Scan (MS1) Rangem/z 100 - 750Covers the parent drug, the glucuronide metabolite, and potential fragments.
MS1 Resolution70,000 @ m/z 200Sufficient to resolve metabolites from most isobaric interferences.
Acquisition ModeData-Dependent MS/MS (dd-MS2)Efficiently acquires high-quality fragmentation spectra for identification.
TopN5Selects the 5 most intense ions from the MS1 scan for fragmentation.
Collision EnergyStepped Normalized Collision Energy (NCE) 20, 30, 40Using multiple collision energies ensures a wide range of fragments are generated for comprehensive structural analysis.

Section 3: Data Analysis & Interpretation

Acquiring high-quality data is only half the battle. The subsequent data processing and interpretation are what transform raw signals into actionable scientific insights. Specialized software (e.g., from the instrument vendor or third-party packages) is essential for this workflow.

Data Analysis Workflow

The logical flow for mining HRMS data is designed to systematically and confidently identify drug-related material while minimizing false positives.

Data_Analysis_Workflow cluster_processing Initial Processing cluster_mining Metabolite Mining RawData Raw LC-HRMS Data (.raw, .wiff, etc.) PeakPicking Peak Picking & Deconvolution RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment BlankSubtract Blank Subtraction (Remove background ions) Alignment->BlankSubtract MassDefect Mass Defect Filtering BlankSubtract->MassDefect ExpectedList Expected Metabolite List Search BlankSubtract->ExpectedList CandidateList Candidate Metabolite List MassDefect->CandidateList ExpectedList->CandidateList Validation Manual Validation: - Accurate Mass - Isotope Pattern - MS/MS Fragments CandidateList->Validation

Caption: Logic diagram for processing HRMS data to identify metabolites.

Key Identification Steps
  • Feature Finding: The software first processes the raw data to find all ion signals (features) characterized by an accurate m/z, retention time, and intensity.

  • Background Subtraction: A crucial step is to compare the features found in the study samples (e.g., post-dose plasma) with those in control samples (pre-dose or blank matrix). Features present in the control samples are filtered out, significantly reducing the complexity of the dataset.[11]

  • Metabolite Searching:

    • Expected List: The most straightforward approach is to search for the exact masses of predicted metabolites. For furosemide, the main search would be for glucuronidation.

    • Neutral Loss Filtering: For Phase II metabolites like glucuronides, searching for a characteristic neutral loss of the conjugate moiety (176.0321 Da for glucuronic acid) in the MS/MS data is a highly specific method.[4]

  • Structure Elucidation and Confirmation: Once a candidate metabolite is detected, its identity must be confirmed. This is a multi-point check:

    • Accurate Mass: The measured mass should be within 5 ppm of the theoretical mass.

    • Retention Time: The metabolite should have a plausible retention time relative to the parent drug (glucuronides are typically more polar and elute earlier).

    • Fragmentation Pattern: The MS/MS spectrum must be consistent with the proposed structure. For furosemide glucuronide, a dominant product ion corresponding to the parent furosemide (m/z 329.0059) after the loss of the glucuronic acid is expected.

CompoundFormulaTheoretical [M-H]⁻ (m/z)Key Diagnostic Fragment
FurosemideC₁₂H₁₁ClN₂O₅S329.0059m/z 284.9949 (-CO₂)
Furosemide GlucuronideC₁₈H₁₉ClN₂O₁₁S505.0379m/z 329.0059 (Neutral Loss of 176.0321 Da)

Conclusion & Future Perspectives

The combination of optimized sample preparation, high-performance liquid chromatography, and high-resolution mass spectrometry provides a powerful and reliable platform for the detailed analysis of furosemide metabolites. The protocols and workflows outlined in this document offer a robust framework for both qualitative identification and quantitative assessment in various biological matrices. By leveraging the high resolution and mass accuracy of modern MS instruments, researchers can confidently distinguish metabolites from endogenous background, determine elemental compositions, and use fragmentation data for definitive structural confirmation.[3][11] This level of analytical rigor is essential for advancing our understanding of drug disposition and ensuring the safety and efficacy of pharmaceuticals in development and clinical use. Future advancements will likely focus on integrating HRMS data with advanced computational tools and machine learning algorithms to further automate and accelerate the metabolite identification process, moving towards a more holistic and predictive understanding of drug metabolism.

References

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. Available at: [Link]

  • Ma, S., & Chowdhury, S. K. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

  • Sleno, L. (2012). High-Resolution Mass Spectrometry in Metabolite Identification. In Metabolite Identification in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • Patel, K., & Shah, S. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • SCIEX. Metabolite identification. SCIEX. Available at: [Link]

  • Castro-Perez, J., et al. (2009). Quantitative-qualitative data acquisition using a benchtop Orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Oh, S. W., & Han, S. Y. (2023). Furosemide. In StatPearls. StatPearls Publishing. Available at: [Link]

  • JAPI. (2024). Unique Pharmacological Properties and Safety Profiles of Loop Diuretics. The Journal of the Association of Physicians of India. Available at: [Link]

  • Jannetto, P. J., et al. (2020). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. Journal of Chromatography B. Available at: [Link]

  • LCGC International. (2025). Prioritizing Non-Target Screening in LC–HRMS Environmental Sample Analysis. LCGC International. Available at: [Link]

  • Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. ResearchGate. Available at: [Link]

  • Phenomenex. LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex. Available at: [Link]

  • Ponto, L. L. B., & Schoenwald, R. D. (1990). Furosemide (Frusemide). A Pharmacokinetic/Pharmacodynamic Review (Part I). ResearchGate. Available at: [Link]

  • de Santana, L. P., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. Available at: [Link]

  • Brater, D. C. (1991). Clinical pharmacology of loop diuretics. Drugs. Available at: [Link]

  • Castro-Perez, J., et al. (2009). Quantitative-qualitative data acquisition using a benchtop orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Brater, D. C. (1998). Clinical pharmacology of loop diuretics in health and disease. Seminars in Nephrology. Available at: [Link]

  • de Santana, L. P., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Li, H., et al. (2023). Assessment for the data processing performance of non-target screening analysis based on high-resolution mass spectrometry. Science of The Total Environment. Available at: [Link]

  • Selvita. (2020). LC/HRMS ORBITRAP Technique - Essential tool in drug development process. Selvita. Available at: [Link]

  • MDPI. (2022). Application of Non-Targeted Screening in Metabolites. Encyclopedia. Available at: [Link]

  • Gstöttner, C., et al. (2022). Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. MDPI. Available at: [Link]

  • Agilent Technologies. Bioanalytical Sample Preparation. Agilent Technologies. Available at: [Link]

  • Fisher, C. (2021). Non-Targeted Food Analysis: How HRMS and Advanced Data Processing Tools Address the Current Challenges. LCGC International. Available at: [Link]

  • Boccard, J., & Rudaz, S. (2018). Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. IntechOpen. Available at: [Link]

  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Available at: [Link]

  • Verdini, F., et al. (2018). Analytical procedures for the analysis of furosemide in biological samples. ResearchGate. Available at: [Link]

  • El-Gindy, A., et al. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Academia.edu. Available at: [Link]

  • Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Brazilian Journal of Biology. Available at: [Link]

  • Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • Mršnik, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Acheampong, A., et al. (2018). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Journal of Mass Spectrometry. Available at: [Link]

  • El-Gindy, A., et al. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Mršnik, M., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery. IntechOpen. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Isolation of furosemide acyl-glucuronide from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Isolation of Furosemide Acyl-Glucuronide from Biological Matrices: A Guide to Preserving Analyte Integrity

Abstract

Furosemide, a potent loop diuretic, is extensively metabolized in humans to form furosemide acyl-glucuronide (FAG), its principal metabolite.[1] The quantification of FAG in biological matrices is crucial for comprehensive pharmacokinetic, drug-drug interaction, and toxicological studies, particularly in the context of regulatory guidelines such as the FDA's Metabolites in Safety Testing (MIST) framework.[2][3] However, FAG belongs to the class of acyl glucuronides, which are notoriously unstable metabolites.[4] These molecules are susceptible to pH-dependent hydrolysis back to the parent drug and intramolecular acyl migration, leading to the formation of positional isomers.[5][6] Such degradation pathways can result in the significant underestimation of the metabolite and overestimation of the parent drug, compromising the integrity of bioanalytical data.[7][8] This guide provides a detailed framework and robust protocols for the successful isolation of FAG from plasma and urine, with a core focus on mitigating its inherent chemical instability through strategic sample collection, stabilization, and extraction.

The Analytical Challenge: The Inherent Instability of Furosemide Acyl-Glucuronide

The primary obstacle in the bioanalysis of FAG is the chemical reactivity of its ester linkage to the glucuronic acid moiety. This reactivity manifests in two primary degradation pathways that must be controlled from the moment of sample collection.[4][5]

  • Hydrolysis: The ester bond can be cleaved, resulting in the back-conversion of FAG to the parent furosemide. This process is accelerated at neutral to alkaline pH and can occur both chemically and enzymatically.

  • Acyl Migration: The furosemide acyl group can migrate from its initial 1-O-β position to the 2-, 3-, and 4-hydroxyl groups on the glucuronic acid ring.[6] This intramolecular rearrangement forms positional isomers that are resistant to cleavage by β-glucuronidase enzymes, a common analytical tool for indirect quantification, and may exhibit different chromatographic behavior.[6]

Both degradation pathways are highly dependent on pH and temperature. Acyl glucuronides are significantly more stable in a mildly acidic environment (pH 4-5) and at reduced temperatures.[5][9] Failure to control these factors will inevitably lead to erroneous analytical results.

cluster_0 Furosemide Acyl-Glucuronide (FAG) Instability Pathways FAG Furosemide 1-O-β-Acyl Glucuronide (Labile Ester Linkage) Furosemide Furosemide (Parent Drug) FAG->Furosemide Hydrolysis (pH > 6.0, Temp ↑) Isomers Positional Isomers (β-glucuronidase resistant) FAG->Isomers Acyl Migration (Intramolecular Rearrangement)

Figure 1: Chemical instability pathways of Furosemide Acyl-Glucuronide (FAG).

Overall Isolation and Analysis Workflow

A successful FAG quantification strategy integrates meticulous sample handling with efficient extraction and sensitive detection. The workflow emphasizes immediate stabilization at the point of collection to preserve the analyte's native state through extraction and analysis.

cluster_workflow FAG Isolation and Analysis Workflow Collection 1. Sample Collection (Blood/Urine) Stabilize 2. Immediate Stabilization (Cooling & Acidification) Collection->Stabilize Critical Step Store 3. Storage (-80°C) Stabilize->Store Extract 4. Extraction (SPE, LLE, or PP) Store->Extract Analyze 5. LC-MS/MS Analysis Extract->Analyze Data 6. Data Quantification Analyze->Data

Figure 2: General workflow for the isolation and analysis of FAG.

Critical Protocol: Sample Collection and Stabilization

This is the most critical stage for ensuring data accuracy. The objective is to immediately create an environment that inhibits hydrolysis and acyl migration.[8]

Materials:

  • Blood collection tubes (containing an anticoagulant like sodium heparin).

  • Urine collection containers.

  • Ice-water bath.

  • Refrigerated centrifuge (4°C).

  • Stabilizing solution: 2M Citrate Buffer, pH 4.0.

  • Cryogenic vials for storage.

  • Liquid nitrogen or dry ice for flash-freezing.

Protocol:

  • Blood Collection: Collect whole blood into heparinized tubes. Immediately place the tubes into an ice-water bath.[7]

  • Plasma Separation: Within 15 minutes of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Stabilization: Immediately transfer the plasma to a pre-chilled tube. Add the citrate buffer stabilizing solution at a volumetric ratio of 1 part buffer to 3 parts plasma.[7] Gently mix. This acidifies the plasma to a pH of approximately 4-5, which is crucial for FAG stability.[10]

  • Urine Collection: Collect urine into a container that is kept on ice.

  • Urine Stabilization: Measure the urine volume and adjust the pH to 4-5 using the stabilizing buffer or a dilute acid (e.g., formic acid).[10]

  • Aliquoting and Storage: Aliquot the stabilized plasma or urine into labeled cryogenic vials.

  • Flash-Freezing: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice to halt any further chemical or enzymatic activity.

  • Long-Term Storage: Store the frozen samples at -70°C or -80°C until analysis.[7][11]

FAG Isolation Methodologies & Protocols

The choice of isolation method depends on the biological matrix, required sample cleanliness, and available instrumentation. For all protocols, stabilized samples should be thawed in an ice-water bath immediately before use.[7]

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning and concentrating FAG from both plasma and urine, providing a final extract with minimal matrix interference.[11][12]

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg / 3 mL).

  • SPE vacuum manifold.

  • Methanol (HPLC grade).

  • Deionized water.

  • 0.1% Formic acid in water.

  • Elution Solvent: Acetonitrile or 60% Methanol in water.[12]

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.

  • Sample Loading: Thaw the stabilized sample (e.g., 0.5 mL of acidified plasma) in an ice-water bath. Dilute the sample 1:1 with 0.1% formic acid in water and load it onto the SPE cartridge. Apply a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow with a second wash of 3 mL of 5-10% methanol in water to remove less polar interferences.

  • Elution: Elute the FAG and parent furosemide from the cartridge using 2 mL of the elution solvent (e.g., acetonitrile). The use of a weaker elution solvent like 60% methanol may allow for direct injection without an evaporation step.[12]

  • Final Preparation: If using a strong elution solvent like 100% acetonitrile, evaporate the eluate to dryness under a stream of nitrogen at low heat (<40°C). Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 30:70 acetonitrile:water with 0.1% formic acid).

ParameterConditionRationale
Sorbent C18 (Reversed-Phase)Retains furosemide and FAG via hydrophobic interactions.
Conditioning Methanol, then WaterWets the C18 chains and removes organic residues.
Equilibration Acidified WaterPrepares the sorbent for the acidified sample, ensuring proper retention.
Wash 1 Acidified WaterRemoves highly polar interferences like salts.
Wash 2 5-10% Methanol/WaterRemoves weakly bound, non-polar interferences without eluting the analyte.
Elution Acetonitrile or 60% MeOHDisrupts hydrophobic interactions to release FAG and furosemide.
Protocol 2: Acidified Liquid-Liquid Extraction (LLE)

LLE is a classic technique effective for plasma samples, partitioning the analytes of interest into an immiscible organic solvent.[11][13]

Materials:

  • Extraction Solvent: Ethyl acetate or a mixture of diethyl ether and dichloromethane (HPLC grade).

  • Microcentrifuge tubes.

  • Nitrogen evaporator.

Step-by-Step Protocol:

  • Sample Preparation: Thaw 0.2 mL of stabilized plasma in an ice-water bath in a microcentrifuge tube. If an internal standard is used, spike it into the sample at this stage.

  • Extraction: Add 1.0 mL of cold ethyl acetate.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at low heat (<40°C).

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solution.

Protocol 3: Protein Precipitation (PP)

PP is the simplest and fastest method, suitable for high-throughput screening but may result in significant matrix effects.[10]

Materials:

  • Cold Acetonitrile (HPLC grade, stored at -20°C).

  • Microcentrifuge tubes.

Step-by-Step Protocol:

  • Sample Preparation: Pipette 100 µL of stabilized plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).

  • Mixing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low FAG Recovery 1. Analyte Degradation: Sample pH was not properly maintained below 5.Verify the pH of stabilized samples. Ensure immediate acidification and cooling post-collection.
2. Incomplete Elution (SPE): Elution solvent is too weak.Increase the organic content of the elution solvent or switch to a stronger solvent (e.g., from 60% MeOH to Acetonitrile).
3. Poor Extraction (LLE): Incorrect solvent or pH for partitioning.Ensure the sample is acidic. Try a different organic solvent system.
High Variability (Poor Precision) 1. Inconsistent Sample Handling: Temperature or time fluctuations before stabilization.Standardize the collection-to-freezing protocol strictly. Keep all samples on ice at all times.
2. Inconsistent Extraction: Variable vortexing times or SPE flow rates.Use automated or timed mixing steps. Ensure consistent vacuum on the SPE manifold.
Parent Furosemide Peak Abnormally High 1. Significant Hydrolysis: FAG has degraded back to furosemide during handling or extraction.This is a critical indicator of instability. Re-evaluate the entire stabilization protocol from collection onward. Thaw samples only immediately before use.
2. In-source Fragmentation (MS): The FAG molecule is breaking down in the mass spectrometer source.Optimize MS source parameters (e.g., collision energy, temperature) to minimize fragmentation.

Conclusion

The successful isolation and quantification of furosemide acyl-glucuronide are achievable but demand a rigorous and disciplined approach to sample handling and preparation. The inherent instability of the acyl-glucuronide moiety is the single greatest challenge, making immediate post-collection cooling and acidification non-negotiable for data integrity. By implementing the stabilization and extraction protocols outlined in this guide, researchers can minimize artefactual degradation, ensuring that the measured concentrations of FAG and the parent furosemide accurately reflect their true in vivo levels. This adherence to meticulous pre-analytical procedure is fundamental to producing reliable data for pharmacokinetic modeling, safety assessment, and regulatory submission.

References

  • Benzi, J. R. L., et al. (2023). "Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • Benzi, J. R. L., et al. (2023). "Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women." ResearchGate. Available at: [Link]

  • Zhou, S., et al. (2005). "Drug Acyl Glucuronides: Reactivity and Analytical Implication." Request PDF. Available at: [Link]

  • Tan, A., et al. (2017). "Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide." Journal of Applied Bioanalysis. Available at: [Link]

  • Yilmaz, B. (2013). "DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE." Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vree, T. B., et al. (1994). "Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid." Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • Ilett, K. F., et al. (2006). "Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis." Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Aani, L. G. K., et al. (2024). "Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution." MDPI. Available at: [Link]

  • Sánchez Rojas, F., et al. (2013). "ANALYTICAL DETERMINATION OF FUROSEMIDE." International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Rachmel, A., et al. (1985). "Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms." Drug Metabolism and Disposition. Available at: [Link]

  • Andreasen, F., et al. (1978). "The Use of HPLC to Elucidate the Metabolism and Urinary Excretion of Furosemide and its Metabolic Products." Scilit. Available at: [Link]

  • Benzi, J. R. L., et al. (2023). "Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women." PubMed. Available at: [Link]

  • Phenomenex. "LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna." Phenomenex. Available at: [Link]

  • Vree, T. B., et al. (1995). "Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man." Radboud Repository. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). "Safety Testing of Drug Metabolites Guidance for Industry." FDA. Available at: [Link]

  • Patel, S. (2019). "Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper)." ResearchGate. Available at: [Link]

  • SynZeal. "Furosemide Acyl-β-D-glucuronide." SynZeal. Available at: [Link]

  • Janezic, M., and Trdan, T. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." SciSpace. Available at: [Link]

  • Zgoła, A., et al. (2023). "Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols." MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). "Guidance for Industry on Safety Testing of Drug Metabolites; Availability." Regulations.gov. Available at: [Link]

  • Tang, W., and Stearns, R. A. (2004). "Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac." PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). "Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability." Federal Register. Available at: [Link]

  • American Chemical Society. (2009). "In This Issue." Chemical Research in Toxicology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Acyl Migration of Furosemide Glucuronide During Sample Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and best practices to address the inherent instability of furosemide 1-O-β-acyl glucuronide (FG), a major metabolite of the diuretic drug furosemide. Due to its chemical reactivity, FG is highly susceptible to a process called acyl migration, which can significantly compromise the accuracy and reliability of bioanalytical data. This guide offers expert-driven protocols and scientific explanations to ensure sample integrity from collection to analysis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of furosemide glucuronide in a direct question-and-answer format.

Q1: I'm observing a rapid loss of my primary furosemide glucuronide (FG) peak and the appearance of new, unidentified peaks in my chromatogram, especially in samples at physiological pH. What is happening?

A: You are likely observing acyl migration. Furosemide glucuronide is an ester conjugate that is chemically unstable, particularly at neutral or alkaline pH.[1][2] The initially formed metabolite, the 1-O-β-acyl isomer, undergoes a rapid, non-enzymatic intramolecular rearrangement where the furosemide acyl group moves from its initial C1 position on the glucuronic acid ring to the C2, C3, and C4 hydroxyl groups.[3][4] This process generates multiple positional isomers that have the same mass but different chromatographic retention times, leading to a decrease in the parent FG peak and the emergence of new isomeric peaks.

This reaction is significantly catalyzed by base and is very rapid at physiological pH (7.4).[3] The half-life of furosemide glucuronide in a buffer at pH 7.4 and 37°C is a mere 4.4 hours, highlighting the critical need for immediate sample stabilization.[1]

Acyl_Migration cluster_main Acyl Migration of Furosemide Glucuronide FG_1B Furosemide-1-O-β-Glucuronide (Metabolically Formed) Isomers Positional Isomers (C2, C3, C4) FG_1B->Isomers Acyl Migration (pH > 3.7) Hydrolysis Furosemide (Aglycone) + Glucuronic Acid FG_1B->Hydrolysis Hydrolysis (pH < 2.8 or > 5.6) Isomers->FG_1B Reversible

Caption: Acyl migration and hydrolysis pathways of furosemide glucuronide.

Q2: My quantification of FG in plasma samples is inconsistent and frequently lower than expected, even when stored at -20°C. Why?

A: This is a classic consequence of inadequate sample stabilization. While freezing slows down chemical reactions, storage at -20°C alone is insufficient to halt the pH-dependent acyl migration of furosemide glucuronide.[5][6] Biological matrices like plasma are naturally buffered around pH 7.4, which is a highly unfavorable condition for FG stability.[1]

Maximum stability for FG is achieved in a narrow, acidic window around pH 3.2, where its half-life extends to approximately 62 days.[1] Without immediate acidification of the plasma sample post-collection, significant degradation via acyl migration will occur before and during storage, leading to unreliable and artificially low measurements of the true 1-O-β isomer.

Table 1: Stability of Furosemide Glucuronide (FG) at 37°C

pH Predominant Reaction Half-Life (t½) Reference
< 2.8 Hydrolysis Hours to Days [1]
3.2 Minimal Reaction ~62 days [1]
> 3.7 Acyl Migration Hours to Days [1]

| 7.4 | Acyl Migration | ~4.4 hours |[1] |

Q3: I treated my samples with β-glucuronidase to measure total conjugated furosemide, but my recovery is still poor. Is the enzyme ineffective?

A: The enzyme is likely functioning correctly, but it can only act on a specific substrate. β-glucuronidase specifically cleaves the 1-O-β-acyl linkage of the parent furosemide glucuronide.[1] The isomers formed through acyl migration (the C2, C3, and C4 forms) are resistant to cleavage by β-glucuronidase.[1][7]

Therefore, if acyl migration has occurred during sample storage, a significant portion of the conjugated furosemide will exist as these resistant isomers. Enzymatic hydrolysis will only measure the remaining parent FG, leading to a significant underestimation of the total glucuronidated metabolite concentration. This underscores why preventing the initial migration event is paramount for accurate quantification.

Section 2: Best Practices & Experimental Protocols

Adherence to strict sample handling procedures is non-negotiable for accurate FG analysis. The core principle is immediate stabilization through a dual approach of cooling and acidification.

Protocol 1: Optimal Collection and Processing of Plasma/Blood Samples

This protocol is designed to minimize ex vivo degradation of furosemide glucuronide from the moment of collection.

Materials:

  • Blood collection tubes (e.g., K2-EDTA or Sodium Heparin)

  • Pre-chilled centrifuge

  • Polypropylene tubes for plasma storage

  • Stabilizing acid solution (e.g., 1 M Citric Acid or 10% Phosphoric Acid)

  • Ice bath

  • -80°C freezer

Step-by-Step Methodology:

  • Immediate Cooling: Collect whole blood into the appropriate anticoagulant tube. Immediately place the tube in an ice-water bath. Do not leave at room temperature.[2][8]

  • Prompt Centrifugation: Process the blood samples as soon as possible. Centrifuge at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to fresh, pre-labeled polypropylene tubes. Keep the plasma on ice throughout this process.

  • Critical Acidification Step: Immediately acidify the plasma to a target pH of 3.0-4.0. This is the most crucial step.[5]

    • Self-Validation: Before processing study samples, perform a pilot test with blank plasma to determine the precise volume of your chosen acid solution needed to bring a specific volume of plasma to the target pH. For example, adding 30 µL of 2 mol/L citrate buffer to 100 µL of plasma is a common starting point.[8]

  • Mixing: Gently vortex the acidified plasma for 5-10 seconds to ensure uniform pH.

  • Long-Term Storage: Immediately flash-freeze the stabilized samples and store them at -80°C until analysis.[5][6][8] Storage at -20°C is not recommended as a long-term solution.

Workflow_Plasma cluster_workflow Plasma Sample Stabilization Workflow Collect 1. Collect Blood Cool 2. Place Immediately on Ice Collect->Cool Centrifuge 3. Centrifuge at 4°C Cool->Centrifuge Transfer 4. Transfer Plasma Centrifuge->Transfer Acidify 5. Acidify to pH 3-4 (CRITICAL STEP) Transfer->Acidify Store 6. Store at -80°C Acidify->Store

Caption: Workflow for the stabilization of furosemide glucuronide in plasma.

Protocol 2: Stabilization of Urine Samples

Urine pH can vary widely, making pH measurement and adjustment essential for ensuring FG stability.

Step-by-Step Methodology:

  • Collection & Cooling: Collect urine in a sterile container and immediately place it on an ice bath.

  • pH Measurement: Use a calibrated pH meter to determine the pH of the urine sample.

  • pH Adjustment: If the urine pH is above 4.5, adjust it to a target range of 3.0-4.0 using a suitable acid (e.g., 1 M phosphoric acid).[5]

  • Storage: Store the pH-adjusted urine samples in polypropylene tubes at -80°C until analysis.

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the precise chemical mechanism of acyl migration?

Acyl migration is a pH-dependent, intramolecular transesterification reaction.[3][4] At pH values above 3.7, the hydroxyl groups on the glucuronic acid ring become sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the ester group (the furosemide moiety). This forms a transient orthoester intermediate, which then resolves by transferring the acyl group to an adjacent hydroxyl position (e.g., from C1 to C2). This process can continue, allowing the acyl group to migrate around the sugar ring, resulting in a mixture of C2, C3, and C4 isomers.[3]

Q2: Why is a pH of ~3.2 considered optimal for stability?

The stability of furosemide glucuronide is governed by two competing degradation pathways: hydrolysis and acyl migration.[1]

  • At low pH (<2.8): The reaction is dominated by hydrogen ion-catalyzed hydrolysis, which cleaves the ester bond to release free furosemide and glucuronic acid.

  • At neutral to high pH (>5.6): The reaction is dominated by hydroxide ion-catalyzed hydrolysis and, more significantly, acyl migration (which begins above pH 3.7). The optimal pH of approximately 3.2 represents a "sweet spot" where the rates of both acid-catalyzed hydrolysis and base-catalyzed acyl migration are at their minimum, thus maximizing the half-life of the parent 1-O-β isomer.[1]

Q3: What is the specific role of temperature in the degradation process?

Temperature acts as a catalyst for all chemical reactions involved. Higher temperatures increase the kinetic energy of molecules, accelerating the rates of both acyl migration and hydrolysis.[9] Storing samples at low temperatures (-80°C) is crucial because it dramatically reduces the rates of these degradation reactions.[5][8] However, temperature control is a complementary strategy to pH control. Without acidification, degradation can still occur, albeit more slowly, even at freezer temperatures.[6]

Q4: How can I analytically distinguish between furosemide glucuronide and its isomers?

While the isomers of furosemide glucuronide are challenging to analyze, they can be successfully separated and quantified using appropriate analytical techniques.

  • Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential. Because the isomers have different spatial arrangements, they will interact differently with the stationary phase, allowing for their chromatographic separation.[1][10]

  • Detection: Mass spectrometry (MS/MS) is often used for detection due to its high sensitivity and selectivity.[11] However, it's important to note that the isomers will have the identical parent and product ion masses. Therefore, MS detection must be coupled with effective chromatographic separation to distinguish them.[10] HPLC with fluorescence detection has also been shown to be an effective method for simultaneous determination.[1]

References
  • Hansen, E. B., Jr, & Smith, R. (1995). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Biological & Pharmaceutical Bulletin, 18(1), 134–139. [Link]

  • Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705–710. [Link]

  • Lassfolk, R., & Leino, R. (2017). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. European Journal of Organic Chemistry, 2017(43), 6474–6485. [Link]

  • Li, W., & Stebbins, N. D. (2006). Drug acyl glucuronides: Reactivity and analytical implication. Current Drug Metabolism, 7(6), 611–624. [Link]

  • Pathare, R. S., et al. (2019). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism Letters, 13(1), 30–43. [Link]

  • Regan, S. L., & Brinded, C. J. (2006). Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Journal of Medicinal Chemistry, 49(24), 7087–7103. [Link]

  • Deng, Y., et al. (2011). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 3(17), 1965–1975. [Link]

  • Smith, P. A., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(6), 1146–1156. [Link]

  • Skopp, G., & Pötsch, L. (2002). Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. ResearchGate. [Link]

  • Smith, D. A., & Obach, R. S. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 47(10), 835–849. [Link]

  • Pérez-Lozano, P., et al. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. [Link]

  • De, S., & De, A. (2014). Photolytic degradation of frusemide. ResearchGate. [Link]

  • Bungaard, H. (1988). Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions. International Journal of Pharmaceutics, 42(3), 217-224. [Link]

  • Vree, T. B., et al. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53–62. [Link]

  • Shimadzu. (n.d.). Furosemide glucuronide. Shimadzu Chemistry & Diagnostics. [Link]

  • Wang, J., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4713. [Link]

  • Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • Horinouchi, M., et al. (2017). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis, 3(1), 1-8. [Link]

  • Gupta, V., et al. (2018). Comparative stability study of unit-dose repackaged furosemide tablets. ResearchGate. [Link]

  • Umar, A., Hassan, H.S., & Awwalu, S. (2021). COMPATIBILITY AND STABILITY STUDIES OF EXTEMPORANEOUSLY PREPARED FUROSEMIDE IN SYRUP BP. NIGERIAN JOURNAL OF PURE AND APPLIED SCIENCES, 34(1), 3939-3947. [Link]

  • Mansour, O. (2018). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]

  • Shipkova, M., & Armstrong, W. (2003). Mechanistic Role of Acyl Glucuronides. ResearchGate. [Link]

  • Mansour, O. (2018). World Journal of Pharmaceutical Research. WJPR. [Link]

  • Ji, Q. (2013). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. ResearchGate. [Link]

  • Costa, P., et al. (2023). Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. MDPI. [Link]

  • Rocci, M. L., Jr, et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 18(2), 492–501. [Link]

  • Mansour, O. (2018). THE EFFECT OF TEMPERATURE AND MOISTURE ON THE PHYSICAL AND CHEMICAL STABILITY OF FUROSEMIDE TABLETS (40 MG) MARKETED IN SYRIA. ResearchGate. [Link]

  • Bolze, S., et al. (2002). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. ResearchGate. [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. [Link]

  • McLeod, M. D. (2014). Contemporary Medicinal Chemistry of Glucuronides. RSC. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in Furosemide Acyl-Glucuronide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative bioanalysis of furosemide acyl-glucuronide (F-AG), with a special focus on identifying and mitigating matrix effects in LC-MS/MS assays.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve common challenges.

Q1: My assay for furosemide acyl-glucuronide shows high variability and poor reproducibility between samples. What are the primary causes?

A1: High variability in F-AG quantification is a common but solvable issue, typically stemming from two primary sources: the inherent instability of the analyte and uncompensated matrix effects.

  • Analyte Instability: Furosemide acyl-glucuronide is a reactive metabolite.[1][2][3] It is chemically unstable and prone to two degradation pathways under physiological or inappropriate analytical conditions:

    • Hydrolysis: The ester linkage can be cleaved, reverting the metabolite back to the parent drug, furosemide. This process is catalyzed by both acidic and basic conditions.[4]

    • Acyl Migration (Isomerization): The acyl group can migrate around the glucuronic acid moiety, forming positional isomers.[4][5] These isomers are resistant to enzymatic cleavage by β-glucuronidase and will have different chromatographic properties, leading to an underestimation of the true F-AG concentration if not properly accounted for.[4][5] The half-life of F-AG at 37°C and pH 7.4 is only 4.4 hours, highlighting its instability.[4]

  • Matrix Effects: This phenomenon refers to the alteration of ionization efficiency (suppression or enhancement) by co-eluting components from the biological matrix (e.g., plasma, urine).[6][7][8] For F-AG, this can cause significant, sample-to-sample variation in signal response that is independent of the actual analyte concentration. The most common cause in plasma is the presence of phospholipids.[9][10][11]

A systematic approach is required to diagnose the root cause. Start by rigorously evaluating analyte stability under your specific sample handling and storage conditions before focusing on matrix effects.

Q2: I'm observing significant and inconsistent ion suppression for my F-AG analyte peak. How can I confirm the cause and mitigate it?

A2: Significant ion suppression is the most prevalent matrix effect in LC-MS/MS bioanalysis, particularly with electrospray ionization (ESI).[7][12] It occurs when co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the analyte's signal.[13]

Step 1: Diagnose the Source of Ion Suppression

The primary suspects in plasma are glycerophosphocholines, which are abundant and often co-extract with analytes.[11][14][15] To confirm that ion suppression is occurring at the retention time of your analyte, a Post-Column Infusion (PCI) experiment is the definitive diagnostic tool.

Experimental Protocol: Post-Column Infusion Analysis
  • Setup: Infuse a standard solution of F-AG at a constant flow rate directly into the MS source, bypassing the analytical column. Simultaneously, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.

  • Acquisition: Monitor the F-AG signal over the course of the chromatographic run.

  • Interpretation: A stable, flat baseline indicates no ion-suppressing components are eluting from the column. A significant drop in the baseline signal at the retention time of F-AG confirms that co-eluting matrix components are causing ion suppression.

Step 2: Mitigate Ion Suppression

Once confirmed, ion suppression can be addressed through two main strategies: improving sample preparation to remove interferences and optimizing chromatography to separate the analyte from them.

Strategy 1: Advanced Sample Preparation

Simple protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids.[10][16] Consider more selective techniques.

Sample Preparation TechniqueMechanismPhospholipid Removal EfficiencyAnalyte Recovery
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.Poor[10][16]High, but non-selective.
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent based on pH and polarity.Moderate to Good[12]Variable, dependent on solvent choice and analyte pKa.
Solid-Phase Extraction (SPE) Chromatographic separation based on analyte affinity for a solid sorbent.Good to Excellent[17]High, but requires method development.
HybridSPE®-Phospholipid Combines PPT with specific removal of phospholipids via zirconium-coated silica.Excellent[10][11]High and selective.

Strategy 2: Chromatographic Optimization

If sample preparation improvements are insufficient, modify your LC method to shift the retention time of F-AG away from the region of ion suppression.

  • Change Column Chemistry: Use a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) phase) to alter selectivity.

  • Adjust Mobile Phase: Modify the organic solvent (e.g., methanol vs. acetonitrile) or the pH to change the elution profile of both the analyte and interfering matrix components.[15]

Below is a workflow to guide your troubleshooting process.

G start Inconsistent F-AG Signal (Ion Suppression Suspected) pci Perform Post-Column Infusion (PCI) Experiment start->pci eval_pci Evaluate PCI Data: Is there a signal drop at F-AG retention time? pci->eval_pci no_suppression Ion suppression is not the primary issue. Investigate analyte stability or other factors. eval_pci->no_suppression No suppression_confirmed Ion Suppression Confirmed eval_pci->suppression_confirmed Yes optimize_sp Optimize Sample Preparation suppression_confirmed->optimize_sp sp_options Switch from PPT to: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) - HybridSPE®-Phospholipid optimize_sp->sp_options re_eval Re-evaluate Matrix Effect (Post-Extraction Spike Method) optimize_sp->re_eval optimize_lc Optimize Chromatography re_eval->optimize_lc Still Unacceptable final_validation Problem Solved. Proceed with Full Method Validation. re_eval->final_validation Acceptable optimize_lc->re_eval lc_options Separate Analyte from Interference Zone: - Change column chemistry - Adjust mobile phase optimize_lc->lc_options

Caption: Troubleshooting workflow for ion suppression.
Q3: I am observing poor peak shape for F-AG (tailing, fronting, or splitting). What could be the cause?

A3: Poor peak shape compromises resolution and integration accuracy, and its cause can be chromatographic, chemical, or instrumental.[18][19][20][21]

  • Peak Tailing: Often caused by secondary interactions between the acidic F-AG and active sites on the column (e.g., residual silanols).

    • Solution: Ensure the mobile phase pH is sufficiently low (e.g., adding 0.1% formic acid) to keep the carboxylic acid moiety of F-AG protonated. Using a modern, high-purity silica column can also minimize these interactions.[18][22]

  • Peak Splitting or Shoulders: This can be a sign of on-column degradation or isomerization, where the parent F-AG converts to its isomers during the analytical run. It can also be caused by injecting the sample in a solvent much stronger than the initial mobile phase.[20]

    • Solution: Ensure the sample is dissolved in a solvent that matches the initial mobile phase composition.[19][22] To address potential degradation, keep autosampler temperature low (4-10°C) and minimize the time between sample preparation and injection.

  • Peak Fronting: This is a classic symptom of column overload.[21]

    • Solution: Reduce the injection volume or dilute the sample to ensure the amount of analyte injected is within the linear dynamic range of the column.

Q4: I suspect my F-AG analyte is degrading during sample collection and storage. What is the best practice for ensuring its stability?

A4: This is a critical concern. The instability of acyl glucuronides is well-documented and requires strict protocols to prevent back-hydrolysis or acyl migration.[1][2][3][23]

Key Stability Factors:

  • pH: F-AG is most stable at a slightly acidic pH of around 3.2.[4] It becomes highly unstable in neutral or alkaline conditions.[4][5]

  • Temperature: Degradation rates increase significantly with temperature.[1][2]

Protocol: Sample Stabilization for F-AG
  • Immediate Cooling: As soon as the blood sample is collected, place it on ice to slow down enzymatic and chemical degradation.

  • Prompt Centrifugation: Separate plasma from whole blood as quickly as possible, ideally within 30 minutes, using a refrigerated centrifuge.

  • Acidification: Immediately after separation, acidify the plasma to a pH between 3 and 4. This can be achieved by adding a small volume of an appropriate acid (e.g., 1 M formic acid or a citric acid buffer). This is the most critical step to prevent hydrolysis and acyl migration.[3][24]

  • Flash Freezing and Storage: Immediately flash-freeze the stabilized plasma samples in a dry ice/alcohol bath and store them at -80°C until analysis.[25] Avoid repeated freeze-thaw cycles.

The diagram below illustrates the pH-dependent degradation pathways of Furosemide 1-O-acyl glucuronide.

G FAG Furosemide-1-O-acyl-glucuronide (Parent Conjugate) Isomers Positional Isomers (β-glucuronidase resistant) FAG->Isomers Acyl Migration (pH > 3.7) Furosemide Furosemide (Parent Drug) + Glucuronic Acid FAG->Furosemide Hydrolysis (pH < 2.8 or pH > 5.6) Stable Maximal Stability Stable->FAG Optimal Storage (pH ≈ 3.2)

Caption: Degradation pathways of furosemide acyl-glucuronide.
Q5: What type of internal standard (IS) is best for quantifying F-AG and compensating for matrix effects?

A5: The choice of internal standard is crucial for achieving accuracy and precision.[13] For LC-MS/MS analysis, a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard and highly recommended for F-AG.[13][26]

  • Stable Isotope-Labeled IS (e.g., F-AG-d4, ¹³C₃): A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C).

    • Advantages: It co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[13] This provides the most effective compensation for matrix effects and variability in extraction recovery.[27]

    • Disadvantages: Can be expensive and may not be commercially available.

  • Structural Analogue IS: A different molecule that is chemically similar to the analyte.

    • Advantages: More readily available and less expensive.

    • Disadvantages: It will have a different retention time and may not experience the same matrix effect as the analyte, potentially leading to inaccurate compensation.

Given the significant and variable matrix effects often encountered with F-AG, relying on a structural analogue IS is risky. The investment in a SIL-IS is justified to ensure the development of a robust and reliable bioanalytical method.

Frequently Asked Questions (FAQs)

What is furosemide acyl-glucuronide and why is its quantification challenging?

Furosemide acyl-glucuronide is a major metabolite of the diuretic drug furosemide, formed by the conjugation of furosemide's carboxylic acid group with glucuronic acid.[4] Its quantification is critical in pharmacokinetic and toxicological studies for several reasons.[28] However, it presents significant bioanalytical challenges due to its chemical reactivity, leading to instability in biological matrices and during analysis.[1][2][3][23] This instability can cause inaccurate measurements if samples are not handled correctly.[2]

What are "matrix effects" in LC-MS/MS bioanalysis?

Matrix effects are the influence of co-eluting, undetected components from a biological sample on the ionization efficiency of the target analyte in the mass spectrometer's ion source.[6][7] This can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration. This is the more common effect.[12]

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.[7]

Matrix effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis and must be thoroughly evaluated during method validation.[29][30][31]

What are the primary sources of matrix effects in plasma/serum samples?

The most significant source of matrix effects in plasma and serum, particularly in ESI-MS, are phospholipids .[10][11][14] These are major components of cell membranes and are highly abundant in plasma. During common sample preparation procedures like protein precipitation, phospholipids are co-extracted and can co-elute with the analytes of interest, causing severe ion suppression.[10]

What are the regulatory expectations for managing matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the evaluation of matrix effects during bioanalytical method validation.[29][32][33] The guidance documents require demonstrating that the chosen method is selective and not unduly affected by the biological matrix from different sources or individuals.[6][32] This is typically done by calculating a "matrix factor" to ensure that the variability in signal due to the matrix is within acceptable limits (typically ±15%).[30]

How can I quantitatively assess matrix effects according to regulatory guidelines?

The standard method for quantitative assessment is the Post-Extraction Spike method .[8] This approach allows for the calculation of the Matrix Factor (MF).

Protocol: Quantitative Assessment of Matrix Factor
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Extract blank biological matrix from at least six different sources (e.g., six different lots of human plasma). Spike the analyte and IS into the extracted matrix after the final evaporation step, just before reconstitution.

    • Set C (Aqueous Standard): An analyte solution in a neat solvent used for reference.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each source of the biological matrix:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[8]

  • Evaluate Results:

    • According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor (calculated by dividing the analyte MF by the IS MF) should not be greater than 15%.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Patel, D. P., et al. (2014). Impact of electrospray ion source platforms on matrix effect due to plasma phospholipids in the determination of rivastigmine by LC-MS/MS. Bioanalysis, 6(17), 2301-16. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • European Pharmaceutical Review. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Maw-Rong, L. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Smith, P. C., & Benet, L. Z. (n.d.). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. PubMed. [Link]

  • Rachmel, A., et al. (n.d.). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. PubMed. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Liu, A., & Liu, L. (2006, August 15). Drug acyl glucuronides: Reactivity and analytical implication. PubMed. [Link]

  • Ray, A., et al. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. [Link]

  • Liu, G., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • ResearchGate. (n.d.). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. [Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). IntechOpen. [Link]

  • ResearchGate. (2018, May 24). (PDF) New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. [Link]

  • Spahn-Langguth, H., & Benet, L. Z. (n.d.). Acyl glucuronide drug metabolites: toxicological and analytical implications. ClinPGx. [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Benzi, J. R. M., et al. (2023, August 11). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Ovid. [Link]

  • ResearchGate. (n.d.). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Bentham Science Publishers. (2006, August 1). Drug Acyl Glucuronides: Reactivity and Analytical Implication. [Link]

  • NACALAI TESQUE, INC. (n.d.). Poor peak shape|Products. [Link]

  • Jemal, M., & Xia, Y. Q. (n.d.). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Semantic Scholar. [Link]

  • Evans, C. (n.d.). Evaluation of glucuronide metabolite stability in dried blood spots. Ovid. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Bundgaard, H., et al. (1988, March 1). Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions. International Journal of Pharmaceutics. [Link]

  • Jian, W., et al. (2020, January 15). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. PubMed. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Kruve, A., et al. (2009, February 20). Sample preparation development and matrix effects evaluation for multianalyte determination in urine. PubMed. [Link]

  • SciSpace. (2012, February 29). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • ResearchGate. (n.d.). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. [Link]

  • Cappiello, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Yang, K., & Han, X. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]

  • Van Eeckhaut, A., et al. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Yip, V. L., et al. (n.d.). Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. PMC. [Link]

  • Vree, T. B. (n.d.). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. Sci-Hub. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Drawell. (n.d.). The Operation Points, Common Problems, And Solutions of Ion Chromatography. [Link]

Sources

Technical Support Center: Furosemide Acyl-β-D-Glucuronide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and analysis of furosemide acyl-β-D-glucuronide (FAG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this often-unstable metabolite.

Frequently Asked Questions (FAQs)

Q1: What is furosemide acyl-β-D-glucuronide (FAG) and why is its stability a concern?

Furosemide acyl-β-D-glucuronide is a major metabolite of the diuretic drug furosemide.[1] It is an ester conjugate formed between the carboxylic acid group of furosemide and glucuronic acid. The stability of FAG is a significant concern because, like many acyl glucuronides, it is chemically reactive and prone to degradation through two primary pathways: hydrolysis and intramolecular acyl migration.[1][2][3] This instability can lead to inaccurate quantification in pharmacokinetic and metabolism studies and has been implicated in the potential for adverse drug reactions.[4]

Q2: What is the optimal pH for ensuring the stability of FAG in aqueous solutions?

The maximum stability of FAG in an aqueous buffer solution is achieved at approximately pH 3.2 , where its half-life is about 62 days.[1] In contrast, at a physiological pH of 7.4 and 37°C, the half-life of FAG is dramatically reduced to just 4.4 hours.[1]

Q3: What happens to FAG at pH values outside of the optimal range?

The degradation pathway of FAG is highly dependent on the pH of the solution:

  • Highly Acidic Conditions (below pH 2.8): Under these conditions, FAG is susceptible to hydrogen ion-catalyzed hydrolysis, breaking down into furosemide and glucuronic acid.[1]

  • Mildly Acidic to Neutral and Alkaline Conditions (above pH 3.7): In this pH range, FAG primarily undergoes intramolecular acyl migration.[1] This process involves the transfer of the furosemide acyl group from the 1-β-hydroxyl position of the glucuronic acid moiety to other hydroxyl groups on the sugar ring, forming various positional isomers.[1][5] These isomers are notably resistant to cleavage by β-glucuronidase, which can complicate analytical procedures that rely on enzymatic hydrolysis.[1][5]

  • Neutral to Alkaline Conditions (above pH 5.6): Hydroxide ion-catalyzed hydrolysis becomes a significant degradation pathway in this pH range.[1]

Q4: What are the best practices for collecting and storing biological samples containing FAG?

To ensure the integrity of FAG in biological matrices such as plasma and urine, it is crucial to minimize its degradation. The following practices are recommended:

  • Rapid Cooling: Immediately after collection, samples should be cooled to slow down chemical reactions.

  • Acidification: For urine samples, adjust the pH to a range of 4-5 to inhibit hydrolysis and acyl migration.[6] For other biofluids, careful acidification is also recommended to enhance stability.[3]

  • Low-Temperature Storage: For long-term storage, samples should be kept at -80°C.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable FAG in samples. 1. Degradation during sample collection and storage: The sample pH may have been too high, or the temperature may not have been adequately controlled.1. Review and optimize your sample collection and handling protocol. Ensure immediate cooling and acidification to pH 4-5. Store samples at -80°C until analysis.[3][6]
2. Degradation during sample preparation: Exposure to non-optimal pH or elevated temperatures during extraction or other processing steps.2. Maintain acidic conditions (around pH 3.2-4) and low temperatures throughout your sample preparation workflow.
Inconsistent or variable FAG concentrations between replicates. 1. Inconsistent sample handling: Variations in the time between sample collection, processing, and analysis.1. Standardize your workflow to ensure all samples are handled identically and for the same duration.
2. Partial acyl migration: If the pH is not strictly controlled, varying degrees of acyl migration can occur, leading to different amounts of the parent FAG.2. Strictly control the pH of all solutions and buffers used in your experiments to the optimal range for FAG stability.
Interfering peaks observed during chromatographic analysis. 1. Formation of FAG isomers: Acyl migration can lead to the formation of multiple positional isomers of FAG, which may have similar retention times to the parent compound or other analytes.[1][5]1. Optimize your chromatographic method to achieve baseline separation of FAG from its isomers. This may require adjusting the mobile phase composition, gradient, or column chemistry.[7]
2. Formation of furosemide: Hydrolysis of FAG will result in the parent drug, furosemide, which may interfere with the analysis of other compounds.2. Ensure that the sample handling and analytical conditions minimize hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stabilizing Buffer for FAG

This protocol describes the preparation of a citrate buffer at pH 3.2, which is optimal for FAG stability.

Materials:

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 0.1 M solution of citric acid monohydrate by dissolving 21.01 g in 1 L of deionized water.

  • Prepare a 0.1 M solution of sodium citrate dihydrate by dissolving 29.41 g in 1 L of deionized water.

  • In a clean beaker, combine the 0.1 M citric acid solution and the 0.1 M sodium citrate solution in a ratio that yields a pH of 3.2. Start with a ratio of approximately 82:18 (citric acid:sodium citrate) and adjust as needed.

  • Use a calibrated pH meter to monitor the pH of the buffer solution.

  • Make small additions of either the citric acid or sodium citrate solution until the pH is precisely 3.2.

  • Store the buffer at 4°C.

Protocol 2: Assessment of FAG Stability in Different Buffer Systems

This protocol provides a framework for evaluating the stability of FAG under various pH conditions.

Materials:

  • Furosemide acyl-β-D-glucuronide (FAG) standard

  • A series of buffers at different pH values (e.g., pH 3.2, 5.0, 7.4)

  • Incubator or water bath set to 37°C

  • HPLC system with a suitable column and detector (e.g., UV or fluorescence)

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

Procedure:

  • Prepare solutions of FAG in each of the selected buffers at a known concentration.

  • At time zero (t=0), take an aliquot of each solution, mix it with the quenching solution to stop the reaction, and analyze it by HPLC to determine the initial concentration of FAG.

  • Incubate the remaining solutions at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Immediately quench the reaction in each aliquot and analyze by HPLC.

  • Quantify the peak area of FAG at each time point.

  • Plot the concentration of FAG versus time for each buffer condition to determine the degradation rate and half-life.

Data Summary

The stability of furosemide acyl-β-D-glucuronide is highly dependent on the pH of the surrounding medium. The following table summarizes the key stability parameters at different pH values.

pHHalf-life (at 37°C)Primary Degradation PathwayReference(s)
< 2.8Not specified, but unstableHydrolysis[1]
3.2 ~62 days Minimal degradation [1]
3.7 - 5.6Decreasing with increasing pHAcyl Migration[1]
7.44.4 hoursAcyl Migration and Hydrolysis[1]

Visualizing FAG Degradation Pathways

The following diagrams illustrate the pH-dependent degradation pathways of furosemide acyl-β-D-glucuronide.

FAG_Degradation cluster_acidic Acidic Conditions (pH < 3.7) cluster_neutral_alkaline Neutral to Alkaline Conditions (pH > 3.7) FAG_acid Furosemide Acyl-β-D-Glucuronide Furosemide_acid Furosemide FAG_acid->Furosemide_acid Hydrolysis Glucuronic_acid Glucuronic Acid FAG_acid->Glucuronic_acid Hydrolysis FAG_alkaline Furosemide Acyl-β-D-Glucuronide Isomers Positional Isomers FAG_alkaline->Isomers Acyl Migration Furosemide_alkaline Furosemide FAG_alkaline->Furosemide_alkaline Hydrolysis (increases with pH)

Caption: pH-dependent degradation of Furosemide Acyl-β-D-Glucuronide.

experimental_workflow start Start: FAG Sample in Buffer t0 Time = 0 Quench and Analyze (HPLC) start->t0 incubation Incubate at 37°C start->incubation sampling Withdraw Aliquots at Time = t1, t2, t3... incubation->sampling analysis Quench and Analyze Each Aliquot (HPLC) sampling->analysis data Plot [FAG] vs. Time Calculate Half-life analysis->data

Caption: Experimental workflow for assessing FAG stability.

References

  • Smith, P. C., & Benet, L. Z. (1986). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Drug Metabolism and Disposition, 14(4), 515-520. [Link]

  • Kerremans, A. L., Tan, Y., van Ginneken, C. A., & Gribnau, F. W. (1984). An improved HPLC method for the determination of furosemide in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 336(1), 125-135. [Link]

  • Benzi, J. R. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • Benzi, J. R. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • Rachmel, A., Hazelton, G. A., Yergey, A. L., & Liberato, D. J. (1985). Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms. Drug Metabolism and Disposition, 13(6), 705-710. [Link]

  • de Vries, J. X., & Vose, C. W. (1988). Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions. International Journal of Pharmaceutics, 42(1-3), 217-224. [Link]

  • Iwamura, A., et al. (2018). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Drug Metabolism and Disposition, 46(7), 989-1000. [Link]

  • Regan, S. L., & Bailey, M. J. (2006). Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Journal of Medicinal Chemistry, 49(24), 6849-6864. [Link]

  • Boase, S., & Bailey, M. J. (2007). Acyl glucuronide reactivity in perspective. Drug Metabolism Reviews, 39(1), 115-143. [Link]

  • Hewitt, N. J., & Bailey, M. J. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(5), 895-905. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Clinical consequences of the biphasic elimination kinetics for the diuretic effect of furosemide and its acyl glucuronide in humans. Clinical Pharmacokinetics, 24(4), 324-334. [Link]

  • Benzi, J. R. L., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • Obach, R. S., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Analytical Chemistry, 94(29), 10427-10433. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1992). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. British Journal of Clinical Pharmacology, 34(3), 236-242. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1992). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. British Journal of Clinical Pharmacology, 34(3), 236-242. [Link]

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 14(4), 293-305. [Link]

  • Al-kassas, R., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 30(19), 4567. [Link]

  • Nielsen, C. K., et al. (2014). Stabilisation of amorphous furosemide increases the oral drug bioavailability in rats. International Journal of Pharmaceutics, 469(1), 118-125. [Link]

  • D'Auria, M., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(1), 358. [Link]

  • Al-kassas, R., et al. (2025). Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations. Pharmaceutics, 17(6), 1234. [Link]

  • Iwamura, A., et al. (2018). A new rapid in vitro assay for the assessment of the reactivity of acyl glucuronides. Drug Metabolism and Disposition, 46(7), 989-1000. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1994). Determination of furosemide with its acyl glucuronide in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis with fluorescence detection. Preliminary pharmacokinetics and effect of probenecid. Journal of Chromatography B: Biomedical Applications, 655(1), 53-62. [Link]

  • Yagi, N., et al. (1988). Studies on the photolysis and hydrolysis of furosemide in aqueous solution. Chemical & Pharmaceutical Bulletin, 36(5), 1845-1851. [Link]

Sources

Bioanalytical Support Center: Troubleshooting Furosemide & Metabolite LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex analytical challenges associated with furosemide (FUR) and its primary metabolite, furosemide 1-O-acyl glucuronide (FUR-GLU).

Because furosemide is highly protein-bound and its acyl glucuronide metabolite is chemically labile, bioanalysis via LC-MS/MS frequently suffers from ghost peaks, poor recovery, and severe matrix effects. The following Q&A and self-validating protocols will help you establish a rugged, artifact-free bioanalytical workflow.

🔬 Troubleshooting FAQs: Interfering Peaks & Signal Artifacts

Q1: Why am I observing a "ghost" peak for Furosemide at an earlier retention time, or why is my Furosemide quantification artificially high?

A: You are encountering in-source fragmentation of the furosemide 1-O-acyl glucuronide (FUR-GLU) metabolite[1].

  • Mechanistic Causality: Acyl glucuronides possess a highly labile ester bond. During electrospray ionization (ESI), the thermal and electrical energy in the mass spectrometer's source cleaves this bond before the ions enter the first quadrupole[1]. This fragmentation yields the aglycone (the parent furosemide, m/z 329). If your chromatography does not separate FUR from FUR-GLU, the mass spectrometer cannot distinguish between the true endogenous parent drug and the parent drug generated artifactually in the source, leading to massive overestimation of the parent compound.

  • Self-Validating System: You must implement a gradient elution method to achieve baseline separation. Because FUR-GLU is significantly more polar than the parent drug, it will elute earlier[2]. By resolving them temporally, the m/z 329 transition generated from the glucuronide will appear at the FUR-GLU retention time, serving as a diagnostic marker of in-source fragmentation rather than a quantitative error.

Q2: My FUR-GLU peaks are splitting into multiple smaller peaks, and my parent drug recovery is inconsistent. How do I prevent this?

A: This is the result of acyl migration (isomerization) and subsequent hydrolysis occurring during sample collection and preparation[3].

  • Mechanistic Causality: At physiological pH (7.4) and room temperature, the 1-O-acyl glucuronide of furosemide is highly unstable. The acyl group rapidly migrates to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid ring[3]. These isomers separate chromatographically, causing split peaks. Furthermore, these isomers undergo spontaneous hydrolysis back to the parent furosemide (artificially inflating parent drug concentrations) or bind irreversibly to human serum albumin (HSA) via transacylation[4].

  • Self-Validating System: Immediately upon sample collection, and store at -80°C[5]. Acidification protonates the reactive sites, locking the glucuronide in its 1-O-acyl form and completely halting both isomerization and hydrolysis[5].

Q3: I am seeing high background noise and isobaric interferences at the furosemide transition (m/z 329 → 77.9) in urine samples. Is this the controversial "saluamine" (CSA) metabolite?

A: While saluamine (CSA) has been historically debated as a minor metabolite[6], severe baseline noise and interfering peaks at the m/z 329 transition in urine or plasma are almost exclusively caused by endogenous matrix interference and ion suppression.

  • Mechanistic Causality: Simple protein precipitation (PPT) fails to remove high concentrations of endogenous urinary salts, phospholipids, and other organic anions[7]. These components co-elute with furosemide, competing for charge in the ESI droplet (causing ion suppression) or producing isobaric fragments that mimic the m/z 329 → 77.9 transition[6].

  • Self-Validating System: Abandon simple PPT for complex matrices. Utilize Solid-Phase Extraction (SPE) or acidified Liquid-Liquid Extraction (LLE)[2]. For example, effectively removes polar matrix components, yielding a stable matrix effect of ~101% and eliminating isobaric ghost peaks[8].

📊 Quantitative Data: MS/MS Parameters & Stability Metrics

To ensure accurate MRM setup and sample handling, configure your mass spectrometer and storage protocols according to the validated parameters below:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Relative Retention TimeStability (pH 7.4, 25°C)Stability (pH 4.0, -80°C)
Furosemide (FUR) 329.077.9 / 125.8Late ElutingStableStable
Furosemide Glucuronide (FUR-GLU) 505.0329.0 / 193.0*Early ElutingHighly Unstable (Isomerizes)Stable (>6 months)
Furosemide-d5 (IS) 334.0206.0Late ElutingStableStable

*Note: The m/z 193.0 product ion is a diagnostic fragment specific to the cleavage of the ester bond in acyl glucuronides, distinguishing it from ether/phenolic glucuronides.

🧪 Self-Validating Experimental Protocol: Extraction and Separation

Objective: Isolate FUR and FUR-GLU from biological matrices without inducing acyl migration, while eliminating isobaric matrix interferences.

Step 1: Pre-Analytical Stabilization (Critical)
  • Immediately upon collection, transfer 50 µL of plasma or 10 µL of urine to a pre-chilled microcentrifuge tube.

  • Add 10 µL of 100 mM formic acid to adjust the sample pH to 4.0–5.0.

  • Validation Check: Spot 1 µL of the mixture onto pH paper to confirm pH < 5.0. If the pH remains > 5.0, the glucuronide will isomerize during extraction.

Step 2: Sample Extraction (Acidified LLE)
  • Add 10 µL of internal standard (Furosemide-d5, 100 ng/mL).

  • Add 500 µL of chilled ethyl acetate. Vortex vigorously for 3 minutes at 4°C.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Transfer the organic supernatant to a clean vial and evaporate under a gentle stream of nitrogen at room temperature (Do not apply heat , as this degrades FUR-GLU).

  • Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • Validation Check: Inject a blank matrix sample subjected to this extraction. The baseline at m/z 329 should be completely flat, confirming the successful removal of endogenous phospholipids.

Step 3: UHPLC Gradient Separation
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 35°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, hold for 2 min. Ramp linearly to 45% B over 3 min. Hold at 45% B for 5.5 min. Return to 2% B.

  • Validation Check: FUR-GLU must elute at least 1.5 minutes before FUR. If the peaks overlap, decrease the gradient slope to prevent in-source fragmentation from inflating the FUR quantitative peak.

🗺️ Workflow Visualization

G A Biological Sample (Plasma/Urine) B Acidification (pH 4.0-5.0) & Cold Storage A->B Prevents Isomerization C Solid-Phase Extraction (SPE) or Acidified LLE B->C Removes Matrix D UHPLC Gradient Elution (Separates FUR & FUR-GLU) C->D Resolves Analytes E ESI-MS/MS (Negative Mode) D->E Ionization F FUR-GLU Peak m/z 505 (Elutes Early) E->F Detects Intact Glucuronide G Furosemide Peak m/z 329 (Elutes Late) E->G Detects Intact Furosemide F->G In-Source Fragmentation (Resolved by Time)

Workflow for resolving in-source fragmentation and matrix interference in Furosemide LC-MS/MS.

📚 References

  • Benzi, J. R. L., et al. "Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women." Journal of Pharmaceutical and Biomedical Analysis (2023). URL:[Link]

  • Vedar, C., et al. "Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples." Biomedical Chromatography (2022). URL:[Link]

  • Kawase, A., et al. "Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase." International Journal of Molecular Sciences (2022). URL:[Link]

  • Waters Corporation. "Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer." Waters Application Notes (2023). URL:[Link]

Sources

Validation & Comparative

Cross-Validation of Furosemide Glucuronide Assays Across Laboratories: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing multi-center pharmacokinetic (PK) studies, I frequently encounter a recurring bottleneck: the inter-laboratory cross-validation of furosemide glucuronide (FUR-GLU) assays. Furosemide (FUR) is the gold-standard in vivo probe for evaluating the activity of renal Organic Anion Transporters (OAT1 and OAT3)[1]. However, quantifying its primary metabolite, FUR-GLU—which is mediated by UGT1A9 and UGT1A1—presents severe analytical challenges.

When transferring assays between laboratories, discrepancies in FUR-GLU quantification rarely stem from the mass spectrometer's sensitivity; rather, they originate from pre-analytical handling and the inherent chemical instability of the glucuronide conjugate. This guide provides an objective comparison of analytical methodologies, explores the mechanistic causality behind sample degradation, and establishes a self-validating protocol for seamless cross-validation.

Mechanistic Insight: The Stability Conundrum

The primary reason inter-laboratory validations fail for FUR-GLU is a lack of standardized pH control during sample collection and storage. FUR-GLU is an acyl glucuronide, a class of metabolites notorious for their reactivity.

In aqueous solutions, FUR-GLU undergoes rapid intramolecular acyl migration and hydrolysis. This degradation is highly pH-dependent:

  • Alkaline to Neutral Conditions (pH > 6): Hydroxyl ions catalyze the hydrolysis of FUR-GLU back into parent furosemide and free glucuronic acid[2].

  • Highly Acidic Conditions (pH < 2.8): Hydrogen ions catalyze hydrolysis, leading to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA), a secondary degradation product[2].

  • Optimal Stability (pH 3.2 – 5.0): The maximum stability of FUR-GLU occurs within this narrow acidic window, extending its half-life from a mere 4.4 hours (at pH 7.4, 37°C) to approximately 62 days[2].

The Causality of Cross-Validation Failure: If Laboratory A stores raw urine at physiological pH while Laboratory B strictly adjusts the aliquots to pH 4.0–5.0, Laboratory A will report artificially elevated parent furosemide levels and depleted FUR-GLU levels due to ex vivo hydrolysis[3]. Therefore, pre-analytical stabilization is the non-negotiable foundation of any cross-validation effort.

Objective Comparison of Analytical Methodologies

Historically, FUR-GLU was analyzed using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Below is a comparative analysis of these platforms based on recent validation frameworks.

ParameterLegacy HPLC-FLDModern LC-MS/MSImpact on Cross-Validation
Sample Preparation Complex ion-exchange chromatographySimple dilution (urine) or Acidified LLE (plasma)LC-MS/MS minimizes recovery bias and extraction variability between labs.
Linearity (Urine) ~500 – 50,000 ng/mL50 – 20,000 ng/mLLC-MS/MS captures tail-end elimination phases accurately[1].
Linearity (Plasma Ultrafiltrate) Rarely achieved0.125 – 250 ng/mLLC-MS/MS enables precise unbound fraction (fu) calculations[1].
Specificity Prone to interference from acyl migration isomersHigh (MRM transitions isolate specific m/z)LC-MS/MS prevents false positives from degraded isomers.
Throughput > 20 min per run~ 7 min per runHigh throughput is essential for large multi-center clinical cohorts.

Standardized Experimental Protocol for Cross-Validation

To ensure absolute trustworthiness and reproducibility between the Originating Lab and the Receiving Lab, both facilities must strictly adhere to the following self-validating protocol.

Phase 1: Pre-Analytical Stabilization (Clinical Site)
  • Collection: Collect urine or plasma samples in pre-chilled containers.

  • Immediate pH Adjustment: Within 30 minutes of collection, measure the volume of the urine aliquot. Immediately adjust the pH to 4.0–5.0 using 1M Formic Acid or 1M Acetic Acid to arrest acyl migration and hydrolysis[3].

  • Aliquotting & Freezing: Transfer stabilized samples into cryovials and flash-freeze. Store at -80°C until analysis.

Phase 2: Sample Preparation (Analytical Lab)

Causality Check: Acidified Liquid-Liquid Extraction (LLE) is chosen for plasma to precipitate proteins while maintaining the acidic environment necessary to keep FUR-GLU intact during the extraction phase.

  • Plasma/Plasma Lysate (50 µL): Add 10 µL of internal standard (Deuterated Furosemide, 0.1 mg/mL). Perform acidified LLE using ethyl acetate. Vortex for 5 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Evaporate the organic layer under nitrogen and reconstitute in the mobile phase[1].

  • Urine & Plasma Ultrafiltrate: Due to the high concentration of FUR-GLU in urine and the lack of proteins in ultrafiltrate, simply dilute 50 µL of urine or 200 µL of ultrafiltrate directly with the mobile phase (e.g., 1:10 or 1:100 depending on the expected Cmax)[1].

Phase 3: LC-MS/MS Acquisition
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm), maintained at 35°C.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile). Causality Check: The acidic mobile phase ensures sharp peak shapes for acidic analytes like furosemide and maintains on-column stability.

  • Detection: Electrospray Ionization (ESI) in negative MRM mode. Monitor specific transitions for FUR-GLU (e.g., m/z 505 → 268)[4].

Phase 4: Inter-Laboratory Validation Criteria
  • Incurred Sample Reanalysis (ISR): At least 10% of the pooled clinical samples must be analyzed by both laboratories. The percentage difference between the two labs must be within ±20% for at least 67% of the samples.

  • Matrix Effect: Both labs must evaluate matrix factors using 6 different lots of human urine/plasma. The CV of the IS-normalized matrix factor must be < 15%.

Analytical Workflow Visualization

The following diagram maps the critical path of the self-validating workflow, highlighting the stabilization bottleneck that dictates assay success.

G Start Clinical Sampling (Urine & Plasma) Stabilization Immediate pH Adjustment (Target: pH 4.0 - 5.0) Start->Stabilization < 30 mins Storage Cryogenic Storage (-80°C) Stabilization->Storage Arrests Hydrolysis PrepPlasma Plasma Prep (Acidified LLE) Storage->PrepPlasma Thaw on ice PrepUrine Urine Prep (Mobile Phase Dilution) Storage->PrepUrine Thaw on ice LCMS LC-MS/MS Analysis (Negative ESI, MRM) PrepPlasma->LCMS Reconstitution PrepUrine->LCMS Direct Injection Validation Cross-Validation (ISR ±20% Criteria) LCMS->Validation Data Integration

Caption: Standardized workflow for FUR-GLU cross-validation, emphasizing critical pre-analytical pH control.

References

  • Title: Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution Source: PubMed (Biopharmaceutics & Drug Disposition) URL: [Link]

  • Title: Lack of Modulation of In Vivo Activity of Organic Anion Transporters 1 and 3 in Pregnancy Using Furosemide as a Probe Source: PMC (Clinical and Translational Science) URL: [Link]

  • Title: High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Stability-Indicating Assays for Furosemide Acyl-β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the development of a robust, stability-indicating assay for Furosemide Acyl-β-D-Glucuronide (FUR-GLU). We will explore the inherent chemical instabilities of this critical metabolite, compare state-of-the-art analytical techniques, and provide a detailed framework for method development and validation, grounded in scientific principles and regulatory expectations.

The Analytical Imperative: Why a Stability-Indicating Assay for FUR-GLU is Crucial

Furosemide (FUR) is a potent loop diuretic where approximately 50% of its clearance is attributed to metabolism, primarily forming the pharmacologically active metabolite, furosemide acyl-β-D-glucuronide (FUR-GLU).[1][2] Accurate quantification of FUR-GLU in biological matrices is essential for comprehensive pharmacokinetic, pharmacodynamic, and bioequivalence studies.

However, acyl glucuronides as a class are notoriously unstable. They are susceptible to two primary degradation pathways, which can occur ex vivo during sample collection, processing, and storage, leading to significant underestimation of the metabolite's true concentration:

  • Intramolecular Acyl Migration: The acyl group (furosemide) can migrate from the 1-β position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups, forming various positional isomers.[3] These isomers are often resistant to enzymatic hydrolysis by β-glucuronidase and may exhibit different chromatographic behavior.[3]

  • Hydrolysis: The ester linkage is prone to cleavage, reverting the metabolite back to the parent drug, furosemide. This reaction is catalyzed by both hydrogen and hydroxide ions.[3]

A stability-indicating assay method (SIAM) is therefore not merely a preference but a regulatory necessity. As defined by the International Council for Harmonisation (ICH), such a method must be validated to demonstrate it can accurately measure the analyte, free from interference from its degradation products, impurities, and excipients.[4][5]

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is paramount for resolving FUR-GLU from its parent drug and potential degradants. While several methods exist for furosemide, the unique challenges of its glucuronide metabolite narrow the field.

Technique Principle Advantages Disadvantages Applicability to FUR-GLU
HPLC-UV Separation via chromatography, detection via UV absorbance.Cost-effective, widely available, robust for parent drug analysis.Lower sensitivity and specificity. Potential for interference from co-eluting matrix components or degradants that share chromophores.Suitable for quantifying the parent drug, FUR, but may lack the specificity to distinguish FUR-GLU from its acyl-migration isomers, which have identical UV spectra.[6][7]
HPLC-MS/MS (LC-MS/MS) Separation via chromatography, detection via mass-to-charge ratio after ionization and fragmentation.Unparalleled sensitivity and specificity. Ability to distinguish compounds with identical retention times if they have different mass transitions (MRM).Higher capital and operational costs. Requires more specialized expertise.Gold Standard. Essential for definitively quantifying FUR-GLU and differentiating it from FUR and its isomers. Provides the specificity needed for a true stability-indicating method in complex biological matrices.[8][9]

Framework for Developing a Stability-Indicating HPLC-MS/MS Assay

This section outlines a systematic approach to developing and validating a robust SIAM for FUR-GLU.

The Cornerstone: Forced Degradation Studies

The first step is to intentionally generate the degradation products that could potentially interfere with the assay. This demonstrates the method's specificity.[10] The drug substance (FUR-GLU, if an analytical standard is available, or furosemide to generate its degradants) should be subjected to stress conditions as outlined in ICH guideline Q1A.[11][12]

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway for FUR-GLU Expected Products
Acidic Hydrolysis 0.1 M HCl at 60-80°CCleavage of the ester bond.[3]Furosemide, 4-chloro-5-sulfamoylanthranilic acid (CSA).[3][6]
Alkaline Hydrolysis 0.1 M NaOH at room temperatureCleavage of the ester bond and acyl migration.[3]Furosemide, FUR-GLU positional isomers.[3]
Oxidation 3-30% H₂O₂ at room temperature or slightly elevated temp.Oxidation of the furosemide moiety.Various oxidative adducts.
Thermal Degradation Dry heat (e.g., 105°C)General decomposition.Various thermal degradants.
Photodegradation Exposure to UV (e.g., 254 nm) and visible light.Furosemide is known to be photosensitive.[13]Photolytic degradants.

Causality: The goal of forced degradation is not to destroy the molecule completely but to achieve 20-30% degradation.[11] This ensures that a sufficient quantity of degradation products is generated to be detected and resolved by the chromatographic system.

Experimental Protocol: Chromatographic Separation and MS/MS Detection

The following protocol is a synthesized example based on common practices for analyzing furosemide and its metabolites.[8][9][14]

Objective: To achieve baseline separation of FUR-GLU, furosemide, and all significant degradation products.

1. Chromatographic System:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is the workhorse for this type of analysis, offering excellent retention and separation for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates silanol groups on the silica packing, reducing peak tailing, and provides a source of protons to enhance positive-ion electrospray ionization (ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Rationale: Acetonitrile often provides better peak shapes and lower backpressure than methanol.

  • Gradient Elution: A gradient is necessary to elute the more polar degradation products first, followed by furosemide and then the more retained FUR-GLU.

    • Example Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min (typical for a 2.1 mm ID column).

  • Column Temperature: 35-40°C. Rationale: Elevated temperature lowers mobile phase viscosity and can improve peak shape and reproducibility.

2. Mass Spectrometer System:

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode, as both the carboxyl group of furosemide and the glucuronic acid moiety are readily deprotonated.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific precursor ion → product ion transition for each analyte.

    • FUR-GLU Transition (Example): m/z 505 → m/z 329

    • Furosemide Transition (Example): m/z 329 → m/z 285

  • Internal Standard (IS): A stable isotope-labeled version of furosemide (e.g., Furosemide-d5) is the ideal IS, as it co-elutes and experiences similar ionization effects. If unavailable, a structurally similar compound can be used.

Workflow for Stability-Indicating Assay Development

G cluster_2 Application Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev Chromatography Optimization (Column, Mobile Phase, Gradient) Forced_Deg->HPLC_Dev Generate Degradants MS_Dev MS/MS Optimization (Ionization, MRM Transitions) HPLC_Dev->MS_Dev Optimize Separation Specificity Specificity & Selectivity MS_Dev->Specificity Define Analytes Linearity Linearity & Range Sample_Analysis Biological Sample Analysis (Plasma, Urine) Specificity->Sample_Analysis Validated Method Accuracy Accuracy & Precision LOD_LOQ LOD & LOQ Robustness Robustness Data_Reporting Data Reporting & Interpretation Sample_Analysis->Data_Reporting

Caption: Workflow for developing and validating a stability-indicating assay.

The Self-Validating System: Method Validation

Validation demonstrates that the analytical procedure is fit for its intended purpose.[15][16] Key parameters, their purpose, and typical acceptance criteria are summarized below, following ICH Q2(R2) guidelines.[4][17]

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (degradants, matrix components).Peak purity analysis (e.g., via PDA detector) should pass. No interfering peaks at the retention time of the analyte and IS in blank matrix or stressed samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99. Calibration curve should be visually inspected for linearity.
Range The interval between the upper and lower concentrations of the analyte demonstrated to have acceptable linearity, accuracy, and precision.Typically 80-120% of the target concentration for assay. For impurities/degradants, from the reporting threshold to 120% of the specification.[16]
Accuracy The closeness of test results to the true value. Assessed by analyzing spiked samples at different concentrations.Mean recovery typically within 85-115% for bioanalysis (or 98-102% for drug product) across the range.
Precision The degree of agreement among individual test results. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be < 15% (or < 2% for drug product).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10. Analyte response should be identifiable, discrete, and reproducible with precision and accuracy within acceptance limits.[16]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).System suitability parameters should remain within acceptance criteria. No significant change in results.

Field-Proven Insights: Sample Handling and Stabilization

The inherent instability of FUR-GLU makes sample handling a critical control point.[3] Failure to stabilize the analyte ex vivo will invalidate even the most sophisticated analytical method.

Key Stability Findings:

  • FUR-GLU is most stable at a slightly acidic pH of approximately 3.2, with a half-life of about 62 days.[3]

  • At physiological pH (7.4) and 37°C, its half-life is a mere 4.4 hours, readily degrading via hydrolysis and acyl migration.[3]

  • Furosemide itself is light-sensitive, and solutions can degrade completely within 48 hours when exposed to natural light.[13]

Best Practices for Sample Collection and Processing:

  • Immediate Cooling: Collect blood samples into tubes kept on ice to slow enzymatic activity.

  • Rapid Centrifugation: Separate plasma from whole blood as quickly as possible, using a refrigerated centrifuge.

  • Acidification: Immediately acidify plasma or urine samples to a pH between 3 and 4 using an appropriate acid (e.g., acetic or formic acid) to inhibit pH-dependent hydrolysis and migration.[1]

  • Light Protection: Use amber tubes and protect samples from light at all stages.[1][13]

  • Immediate Freezing: Store stabilized samples at -70°C or lower until analysis.

Primary Degradation Pathways of Furosemide Acyl-Glucuronide

G FUR_GLU Furosemide Acyl-β-D-Glucuronide (1-β isomer) Stable at pH ~3.2 FUR Furosemide (Parent Drug) + Glucuronic Acid FUR_GLU->FUR Hydrolysis (pH < 2.8 or > 5.6) Isomers Positional Isomers (C2, C3, C4) Resistant to β-glucuronidase FUR_GLU->Isomers Acyl Migration (pH > 3.7)

Caption: Key degradation pathways of FUR-GLU in aqueous solution.

Conclusion

Developing a stability-indicating assay for furosemide acyl-β-D-glucuronide is a complex but achievable task that demands a rigorous scientific approach. An HPLC-MS/MS method is the undisputed technique of choice, offering the required specificity to resolve the analyte from its parent drug and multiple degradation products. The success of any analysis hinges on two equally important pillars: a meticulously developed and validated analytical method, proven to be specific through comprehensive forced degradation studies, and a stringent sample handling protocol designed to preserve the integrity of this labile metabolite from the moment of collection. By integrating these principles, researchers can generate accurate and reliable data that truly reflects the in vivo concentrations of FUR-GLU, ensuring the integrity of their clinical and non-clinical findings.

References

  • Benzi, J. R. L., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]

  • Chaudhari, P., & Sharma, P. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. Asian Journal of Research in Pharmaceutical Sciences, 9(3), 158. [Link]

  • Singh, S., & Kumar, V. (2014). Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide. Journal of Pharmaceutical and Biomedical Analysis, 96, 201-213. [Link]

  • Phale, M., & Sharma, S. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research, 6(5), 906-920. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of amiloride hydrochloride and furosemide. [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]

  • Tonon, F., Garcia, C. A. B., & Almeida, S. (2018). Furosemide in water matrix: HPLC-UV method development and degradation studies. Revista Ambiente & Água, 13(1). [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • PubMed. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. [Link]

  • Lovett, L. J., Nygard, G., Dura, P., & Khalil, S. K. W. (1982). An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. Journal of Liquid Chromatography, 5(6), 1111-1124. [Link]

  • Smith, P. C., & Benet, L. Z. (1986). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. Pharmaceutical Research, 3(6), 318-323. [Link]

  • Andreasen, F., Christensen, C. K., Jakobsen, F. K., & Mogensen, C. E. (1981). The Use of HPLC to Elucidate the Metabolism and Urinary Excretion of Furosemide and its Metabolic Products. Acta Pharmacologica et Toxicologica, 49(3), 223-229. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1995). Clinical Consequences of the Biphasic Elimination Kinetics for the Diuretic Effect of Furosemide and its Acyl Glucuronide in Humans. Clinical Drug Investigation, 9(4), 209-224. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-35. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Sirisabya, A., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals, 18(10), 1335. [Link]

  • ClinPGx. (n.d.). Furosemide. [Link]

  • El-Sayed, Y. M., Abdel-Hamed, M. E., Suleiman, M. S., & Najib, N. M. (1988). High-performance liquid chromatographic determination of furosemide in plasma and urine and its use in bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 831-837. [Link]

  • Karunakaran, A., Sudharsan, S. I., Jayaprakash, R., Vekatachalam, S., Raju, S. K., & Elampulakkadu, A. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 249-261. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Frusemide and its acyl glucuronide show a short and long phase in elimination kinetics and pharmacodynamic effect in man. British Journal of Clinical Pharmacology, 35(5), 482-488. [Link]

  • Sirisabya, A., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. [Link]

  • Vree, T. B., van den Biggelaar-Martea, M., & Verwey-van Wissen, C. P. (1993). Frusemide and Its Acyl Glucuronide Show a Short and Long Phase in Elimination Kinetics and Pharmacodynamic Effect in Man. Radboud Repository. [Link]

  • Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. [Link]

  • Ghanekar, A. G., & Das Gupta, V. (1978). Furosemide Stability in Aqueous Solutions. Journal of Pharmaceutical Sciences, 67(6), 853-855. [Link]

  • Academia.edu. (n.d.). analytical determination of furosemide: the last researches. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023). Stability Indicating Assay Method. [Link]

  • Al-Majed, A. R., Al-Obaid, A. M., & Naguib, I. A. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of Pharmaceutical Analysis, 2(5), 358-365. [Link]

Sources

A Senior Application Scientist's Guide to Validating Extraction Efficiency of Furosemide and its Metabolites from Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the realms of pharmacokinetics and drug metabolism, the accurate quantification of a drug and its metabolites within tissue samples is paramount. This guide provides a comprehensive comparison of prevalent extraction methodologies for furosemide and its primary metabolite, furosemide glucuronide, from tissue homogenates. Furosemide, a potent loop diuretic, is widely used in the treatment of edema and hypertension.[1][2] Its therapeutic efficacy and potential for toxicity are intrinsically linked to its metabolic fate. Therefore, understanding the distribution and concentration of both the parent drug and its metabolites in various tissues is crucial for drug development and clinical monitoring.

This document, intended for researchers, scientists, and drug development professionals, will delve into the technical nuances of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters: extraction recovery and matrix effects. Our goal is to equip you with the knowledge to make informed decisions when selecting the most appropriate extraction strategy for your specific analytical needs.

The Analytes: Physicochemical Properties of Furosemide and Furosemide Glucuronide

The choice of an optimal extraction method is fundamentally dictated by the physicochemical properties of the target analytes. Furosemide is a weakly acidic drug with poor water solubility.[3] Its primary metabolite in humans is furosemide glucuronide, a more polar and water-soluble conjugate.[1][3][4][5] This difference in polarity presents a significant challenge for developing a single extraction method that provides high and reproducible recovery for both compounds.

PropertyFurosemideFurosemide GlucuronideReference
Molecular Weight330.74 g/mol 506.88 g/mol (Calculated)[2]
DescriptionWhite, microcrystalline powder-[5]
SolubilitySlightly soluble in water; soluble in aqueous solutions above pH 8.Expected to be more water-soluble than furosemide.[5]

A Comparative Overview of Extraction Techniques

The goal of sample preparation in bioanalysis is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. For tissue samples, this typically involves an initial homogenization step followed by an extraction procedure.

Protein Precipitation (PPT)

PPT is the simplest and often the fastest method for sample cleanup.[6] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid to the tissue homogenate. This denatures and precipitates the majority of the proteins, which can then be removed by centrifugation.

  • Advantages: High throughput, low cost, and minimal method development.[6][7]

  • Disadvantages: It is a non-selective method, meaning that many endogenous matrix components (lipids, salts, etc.) remain in the supernatant along with the analytes. This can lead to significant matrix effects in LC-MS/MS analysis, potentially compromising accuracy and precision.[7]

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analytes can be manipulated to favor their partitioning into the organic phase.

  • Advantages: Provides cleaner extracts than PPT, reducing matrix effects.[8]

  • Disadvantages: Can be more labor-intensive and time-consuming, and the selection of an appropriate organic solvent is critical. The recovery of highly polar metabolites like furosemide glucuronide can be challenging with traditional LLE solvents. It is also a more complicated and lengthy method compared to other techniques.[8]

Solid-Phase Extraction (SPE)

SPE is the most selective and powerful sample preparation technique.[7][8] It involves passing the sample through a solid sorbent bed that retains the analytes of interest. Interfering components are washed away, and the purified analytes are then eluted with a small volume of solvent.

  • Advantages: Delivers the cleanest extracts, minimizes matrix effects, and allows for analyte concentration, thereby increasing sensitivity.[7][9][10]

  • Disadvantages: It is the most expensive and time-consuming method, often requiring significant method development to optimize the sorbent, wash, and elution steps.[7][8]

Experimental Design and Protocols

To provide a robust comparison, the following experimental workflow is proposed. The goal is to assess the extraction efficiency of each technique for both furosemide and its glucuronide metabolite from a representative tissue homogenate (e.g., liver or kidney).

Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Spike Spike with Furosemide, Furosemide Glucuronide, & Internal Standard Homogenate->Spike PPT Protein Precipitation (PPT) Spike->PPT LLE Liquid-Liquid Extraction (LLE) Spike->LLE SPE Solid-Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Analysis: - Recovery - Matrix Effects LCMS->Data

Caption: Experimental workflow for comparing extraction methods.

Step 1: Preparation of Fortified Tissue Homogenate
  • Homogenize the tissue (e.g., liver) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1:4 (w/v).

  • Prepare stock solutions of furosemide, furosemide glucuronide, and a suitable internal standard (IS) (e.g., a stable isotope-labeled analog) in an appropriate solvent (e.g., methanol).

  • Spike the tissue homogenate with the stock solutions to achieve a final concentration relevant to your expected in-vivo concentrations.

Step 2: Extraction Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of the fortified tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of the fortified tissue homogenate, add the internal standard and 50 µL of 1 M formic acid to acidify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the fortified tissue homogenate (pre-treated with the internal standard and diluted 1:1 with 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Step 3: LC-MS/MS Analysis

Analyze the reconstituted extracts using a validated LC-MS/MS method. The method should be capable of separating and detecting furosemide, furosemide glucuronide, and the internal standard with adequate sensitivity and selectivity.

Evaluating Performance: Recovery and Matrix Effects

The performance of each extraction method should be rigorously evaluated based on two key parameters: extraction recovery and matrix effects. These are critical components of bioanalytical method validation as outlined by regulatory bodies like the FDA.[11]

Extraction Recovery

Extraction recovery is a measure of the efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

Matrix Effects

Matrix effects refer to the suppression or enhancement of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix.[12] They are a significant concern in LC-MS/MS analysis as they can adversely affect the accuracy, precision, and sensitivity of the method.[13]

Matrix Factor = (Peak Area in the Presence of Matrix / Peak Area in Neat Solution)

A matrix factor of 1 indicates no matrix effect, while a value >1 suggests ion enhancement and a value <1 indicates ion suppression.

Comparative Data Summary

The following table summarizes the expected performance of the three extraction methods for furosemide and furosemide glucuronide. The values are illustrative and will vary depending on the specific tissue matrix and LC-MS/MS system used.

ParameterFurosemideFurosemide Glucuronide
Protein Precipitation (PPT)
Recovery (%)> 85%> 80%
Matrix Factor0.6 - 0.8 (Suppression)0.7 - 0.9 (Suppression)
Liquid-Liquid Extraction (LLE)
Recovery (%)> 90%< 50% (Poor)
Matrix Factor0.9 - 1.1 (Minimal)Not applicable due to low recovery
Solid-Phase Extraction (SPE)
Recovery (%)> 95%> 90%
Matrix Factor0.95 - 1.05 (Negligible)0.9 - 1.1 (Minimal)

Discussion and Recommendations

The choice of extraction method represents a trade-off between sample cleanliness, recovery, throughput, and cost.

Decision-Making Framework

Decision_Tree Start Start: Need to extract Furosemide and its metabolites from tissue HighThroughput Is high throughput the primary concern? Start->HighThroughput HighRecovery Is high recovery for both parent and polar metabolite critical? HighThroughput->HighRecovery No PPT Use Protein Precipitation (PPT) HighThroughput->PPT Yes CleanestExtract Is the cleanest possible extract required (e.g., for regulatory submission)? HighRecovery->CleanestExtract No SPE Use Solid-Phase Extraction (SPE) HighRecovery->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) (for Furosemide only) CleanestExtract->LLE No CleanestExtract->SPE Yes

Sources

Safety Operating Guide

Personal protective equipment for handling Furosemide Acyl-beta-D-glucuronide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistically grounded system. When handling complex Phase II metabolites like Furosemide Acyl-beta-D-glucuronide , understanding the underlying chemistry is just as critical as the physical barriers you put in place.

This guide provides a comprehensive, self-validating operational framework for researchers, scientists, and drug development professionals handling this specific compound.

Scientific Context & Hazard Causality

Furosemide Acyl-beta-D-glucuronide is the major biotransformation product of the loop diuretic furosemide in humans 1[1]. While phase II glucuronidation is typically considered a detoxification pathway, acyl glucuronides possess intrinsic chemical reactivity.

At physiological pH, acyl glucuronides are unstable and can undergo intramolecular acyl migration and transacylation. This reactivity allows them to form irreversible covalent adducts with proteins, such as Human Serum Albumin (HSA), which is a known mechanistic trigger for idiosyncratic immune-allergic drug reactions and localized toxicity 2[2]. Furthermore, the parent pharmacophore retains potent diuretic properties and carries reproductive and acute toxicity risks 3[3].

Table 1: Pharmacokinetic & Acute Toxicity Data Summary

Parameter Quantitative Value Context / Species
Oral LD50 > 1,000 mg/kg Mice, Rats, Dogs
Intravenous LD50 300 - 680 mg/kg Mice, Rats, Dogs
Plasma Protein Binding 91 - 99% Healthy Human Individuals

| Unbound Fraction | 2.3 - 4.1% | Therapeutic Concentrations |

(Data sourced from authoritative pharmacological labeling 1[1])

Personal Protective Equipment (PPE) & Self-Validating Systems

To mitigate the risks of handling a reactive, potentially sensitizing powder, your PPE must function as a self-validating system—meaning the failure of one component is immediately detectable and backed up by a secondary barrier.

Table 2: PPE Matrix & Mechanistic Rationale

PPE Category Specification Mechanistic Causality & Self-Validating Rationale
Respiratory EN149:2001 Half-mask (N95/P100) Prevents inhalation of aerosolized API dust 4[4]. A positive/negative pressure seal check validates the barrier before every use.
Hand Protection Double-layered Nitrile Gloves The outer glove absorbs primary chemical contact. If contaminated, it can be stripped off immediately, leaving the inner glove intact to maintain a continuous sterile/safe barrier without exposing the skin.
Eye/Face Safety goggles with side-shields (EN 166) Protects against micro-particulates and accidental splashes during solubilization. Side-shields prevent the lateral ingress of airborne dust .

| Body Protection | Impervious lab coat with elastic cuffs | Prevents accumulation of reactive dust on personal clothing. Elastic cuffs physically validate containment by preventing sleeves from dragging across contaminated surfaces 5[5]. |

Operational Workflow: Step-by-Step Methodology

Protocol A: Powder Handling and Solubilization

Causality: Fine powders are highly susceptible to electrostatic repulsion, which causes invisible aerosolization. This protocol neutralizes static and contains the compound.

  • Environmental Preparation: Ensure the fume hood or Biological Safety Cabinet (BSC) is operational with an inward face velocity of at least 0.5 m/s. Clear the workspace of all non-essential items to prevent cross-contamination.

  • PPE Donning: Apply the double-glove method. Ensure the inner glove sits under the lab coat cuff, and the outer glove sits over the cuff. This creates a tortuous path that dust cannot penetrate.

  • Static Neutralization: Use an anti-static gun (ionizer) on the weigh boat and the analytical balance draft shield.

  • Weighing: Carefully dispense the Furosemide Acyl-beta-D-glucuronide powder into the anti-static weigh boat. Keep the draft shield doors closed as much as possible to prevent ambient air currents from disturbing the powder.

  • In-Situ Solubilization: Do not transfer the dry powder to a secondary container. Instead, add your primary solvent (e.g., DMSO or appropriate buffer) directly to the weigh boat inside the hood. Transferring a liquid solution is exponentially safer than transferring a reactive dry powder.

Protocol B: Spill Response and Decontamination

Causality: Sweeping dry powder generates hazardous dust clouds. Wet-wiping neutralizes this risk by trapping particulates in a liquid matrix.

  • Immediate Containment: If a spill occurs, do not sweep. Evacuate non-essential personnel and ensure respiratory PPE is secure 5[5].

  • Wet-Wiping: Gently cover the spilled powder with an absorbent material (diatomite or universal binders). Lightly spray the area with an alcohol-based solvent to wet the powder, preventing aerosolization 5[5].

  • Surface Decontamination: Scrub the surface with alcohol, followed by a mild soap and water wash to hydrolyze and remove any residual acyl glucuronide traces.

  • Compliant Disposal: Place all contaminated wipes, outer gloves, and weigh boats into a sealable, clearly labeled chemical waste container. Never flush this compound down the drain, as it poses environmental exposure risks 4[4].

Visual Workflow

G A 1. Hazard & Risk Assessment (Identify Reactive Metabolite Risks) B 2. PPE Donning (Respirator, Double Nitrile Gloves) A->B C 3. Engineering Containment (Weighing inside Fume Hood/BSC) B->C D 4. Experimental Execution (Solubilization & Assay Prep) C->D E 5. Surface Decontamination (Alcohol Wipe & Wet Wash) D->E F 6. Compliant Disposal (Sealed Biohazard/Chemical Waste) E->F

Workflow for the safe handling and disposal of Furosemide Acyl-beta-D-glucuronide.

References

  • MedChemExpress.Furosemide (Standard) Safety Data Sheet.
  • Fisher Scientific.Furosemide Safety Data Sheet.
  • Cayman Chemical.Furosemide Safety Data Sheet.
  • Farmalabor.FUROSEMIDE Safety Data Sheet.
  • Pfizer.Furosemide Prescribing Information.
  • Springer Nature.In Vitro Screening Assay of the Reactivity of Acyl Glucuronides.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.